Technical Documentation Center

5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline
  • CAS: 633315-43-2

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Structural Elucidation of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline, represents a novel investigational molecule with significant potential, owing to the unique electronic properties conferred by its trifluoromethyl, dimethoxy, and thienyl substituents. Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for elucidating its mechanism of action, rationalizing structure-activity relationships (SAR), and guiding future lead optimization efforts.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete structural determination of this target compound using single-crystal X-ray diffraction (SC-XRD). It is designed to serve as a practical handbook, explaining not just the procedural steps, but the critical scientific reasoning that underpins each experimental choice, ensuring a robust and self-validating workflow from initial synthesis to final structural analysis.

Introduction: The Rationale for Structural Analysis

Quinoline and its derivatives are of immense interest due to their broad spectrum of biological activities. The synthetic versatility of the quinoline core allows for the generation of a large library of structurally diverse molecules with significant therapeutic potential.[4] The specific molecule of interest, 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline, combines several key features:

  • A Trifluoromethyl Group (CF₃) at the 4-position: This strongly electron-withdrawing group can significantly impact the molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability.

  • Dimethoxy Groups at the 5- and 7-positions: These electron-donating groups can modulate the electronic character of the quinoline ring system and provide potential hydrogen bond acceptor sites.

  • A 2-thienyl Substituent: This heterocyclic ring can engage in various intermolecular interactions, including π-stacking, and influence the overall conformation of the molecule.

A high-resolution crystal structure provides the definitive, unambiguous determination of molecular connectivity, conformation (bond lengths, bond angles, and torsion angles), and the intricate details of intermolecular packing in the solid state.[5][6] This information is the cornerstone of structure-based drug design, enabling chemists to make rational, data-driven decisions to enhance potency, selectivity, and drug-like properties.[2][7][8]

Synthesis and Crystallization: The Foundational Step

A prerequisite for any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

2.1 Proposed Synthesis Route

The Doebner-von Miller reaction is a classic and robust method for synthesizing quinoline derivatives from anilines and α,β-unsaturated carbonyl compounds.[9][10][11] This approach is well-suited for the target molecule.

Protocol 2.1: Synthesis via Doebner-von Miller Reaction

  • Reactant Preparation: The primary reactants are 3,5-dimethoxyaniline and 1-(2-thienyl)-4,4,4-trifluorobut-2-en-1-one. The latter can be synthesized via a Claisen-Schmidt condensation between 2-acetylthiophene and trifluoroacetaldehyde.

  • Cyclization Reaction: Combine 3,5-dimethoxyaniline and the α,β-unsaturated ketone in a suitable solvent (e.g., ethanol or a solvent-free system).

  • Catalysis: Introduce an acid catalyst. While historically strong mineral acids were used, modern methods employ milder Lewis acids (e.g., tin tetrachloride) or solid acid catalysts (e.g., silver-exchanged Montmorillonite K10 clay) to improve yields and reduce side products.[9]

  • Reaction Conditions: Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, neutralize the reaction mixture, extract the product with an organic solvent (e.g., ethyl acetate), and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to obtain the target compound with >98% purity, as confirmed by NMR and mass spectrometry.

2.2 Growing Diffraction-Quality Single Crystals

Crystal growth is often considered an art, but a systematic approach greatly increases the probability of success.[12] The key principle is to achieve a state of slow supersaturation, allowing molecules to arrange themselves into an ordered lattice.[13]

Protocol 2.2: Crystallization Methods

  • Purity is Paramount: Begin with the highest purity material possible. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.[14][15]

  • Solvent Screening: The choice of solvent is critical.[12][14] A good starting point is a solvent in which the compound is moderately soluble.

  • Method 1: Slow Evaporation (Most Common):

    • Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial.[15]

    • Cover the vial with a cap or parafilm and pierce a few small holes with a needle. This allows the solvent to evaporate slowly over several days to weeks.[13]

    • Place the vial in a vibration-free location. Mechanical disturbances can cause rapid precipitation instead of slow crystal growth.[14]

  • Method 2: Vapor Diffusion (Excellent for Small Quantities):

    • This is a highly effective method that requires two solvents: a "solvent" in which the compound is soluble, and an "anti-solvent" in which it is insoluble, but which is miscible with the solvent.[12]

    • Dissolve the compound in the solvent in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a reservoir of the anti-solvent.

    • Over time, the anti-solvent vapor will slowly diffuse into the solvent, gradually decreasing the compound's solubility and promoting crystallization.[12]

  • Method 3: Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool to room temperature very slowly. This can be achieved by placing the container in a Dewar flask filled with hot water.[13]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, the next step is to analyze it using an X-ray diffractometer.[6]

experimental_workflow

Protocol 3.1: Data Collection

  • Crystal Selection and Mounting: Under a microscope, select a high-quality crystal. Mount it on a suitable holder (e.g., a nylon loop or micro-mount) using cryo-protectant oil.[16]

  • Cryo-Cooling: Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K). This is a critical step that minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam, leading to higher-quality data.[17]

  • Instrument Setup: Mount the crystal on the goniometer of the diffractometer. Modern instruments typically consist of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for orienting the crystal, and a detector.[5][6]

  • Unit Cell Determination: Collect a few initial diffraction images to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: The software will calculate an optimal strategy to collect a complete dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam, ensuring that all unique reflections are measured multiple times.[17]

  • Data Integration and Reduction: After collection, the raw image data is processed. This involves integrating the intensity of each diffraction spot (reflection), applying corrections (e.g., for Lorentz and polarization effects), and generating a reflection file (typically in .hkl format).[17] This file contains the Miller indices (h, k, l) and the measured intensity for each reflection.

Structure Solution and Refinement

The reflection file contains the intensities of the diffracted X-rays, but the crucial phase information is lost during the experiment.[18] Solving the crystal structure is the process of overcoming this "phase problem."

structure_solution_logic

Protocol 4.1: Structure Solution and Refinement

  • Space Group Determination: Based on the symmetry of the diffraction pattern, the space group of the crystal is determined. This defines the symmetry operations within the unit cell.

  • Structure Solution (Direct Methods): For small molecules like the title compound, direct methods are almost universally successful. These are computational techniques that use statistical relationships between the intensities of strong reflections to derive initial phase estimates.[18] This process generates an initial electron density map.

  • Model Building: The initial electron density map will show peaks corresponding to atomic positions. An initial molecular model is built by assigning atoms (C, N, O, S, F) to these peaks.[19]

  • Structure Refinement (Least-Squares): Refinement is the iterative process of optimizing the atomic model to improve the agreement between the observed structure factors (|F_obs|, derived from the experimental intensities) and the calculated structure factors (|F_calc|, derived from the atomic model).[17][20]

    • The process minimizes the difference between |F_obs| and |F_calc| using a least-squares algorithm.[20]

    • Key refined parameters include the x, y, z coordinates of each atom and their anisotropic displacement parameters (which model thermal vibration).

    • Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate models.

  • Validation: The quality of the final model is assessed using several metrics.

Analysis of Crystallographic Data

The final output of a successful refinement is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. This data is typically deposited in a public repository like the Cambridge Structural Database (CSD) to ensure public access and preservation.[21][22][23]

5.1 Key Crystallographic Parameters

The quality of the structure is judged by several key indicators presented in the crystallographic data table.

ParameterDescription & Typical ValueSignificance
Formula C₁₇H₁₂F₃NO₂SThe chemical formula of the molecule.
Crystal System e.g., MonoclinicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry elements within the crystal.
a, b, c (Å) Unit cell lengthsDimensions of the repeating unit of the crystal.
α, β, γ (°) Unit cell anglesAngles of the repeating unit of the crystal.
Z 4 (example)Number of molecules in the unit cell.
R1 < 0.05 (5%)A measure of the agreement between the observed and calculated structure factor amplitudes. Lower is better.[19][24][25]
wR2 < 0.15 (15%)A weighted R-factor based on F² values. It is always higher than R1.[19]
GooF (S) ~ 1.0Goodness-of-Fit. A value close to 1 indicates a good model and correct data weighting.[19][24]
5.2 Molecular and Supramolecular Analysis
  • Intramolecular Geometry: Analyze all bond lengths, bond angles, and torsion angles. Are there any unusual values that suggest electronic or steric strain? What is the relative orientation of the thienyl ring with respect to the quinoline core?

  • Intermolecular Interactions: Use visualization software (e.g., Mercury) to examine the crystal packing.[26] Identify and characterize any non-covalent interactions such as hydrogen bonds, C-H···π interactions, or π-π stacking. These interactions are critical for understanding the solid-state properties and can provide insights into potential binding modes with a biological target.

Implications for Drug Development

The precise, three-dimensional structure of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline is not merely an academic endpoint; it is a critical tool for drug discovery.[3]

  • Structure-Activity Relationship (SAR) Validation: The crystal structure provides a definitive understanding of the molecule's conformation. This can rationalize why certain analogues are more or less active, moving SAR from correlation to causation.[1]

  • Informing Lead Optimization: By visualizing the molecule's shape and the location of functional groups, medicinal chemists can identify vectors for modification. For example, identifying an exposed methoxy group could suggest a site for derivatization to improve solubility or metabolic properties.

  • Target-Based Drug Design: If the structure of the biological target (e.g., an enzyme or receptor) is known, the ligand structure can be docked into the active site. The experimental crystal structure provides the correct, low-energy conformation of the ligand, making these computational studies far more reliable and predictive.[2][8]

Conclusion

The structural elucidation of a novel chemical entity like 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline via single-crystal X-ray diffraction is a rigorous but invaluable process. It provides the most detailed possible view of a molecule's architecture. By following a systematic and scientifically-grounded workflow—from rational synthesis and meticulous crystallization to precise data collection and robust refinement—researchers can generate a high-quality crystal structure. This structural data is the bedrock upon which a modern, efficient, and rational drug design program is built, ultimately accelerating the journey from a promising compound to a potential therapeutic agent.

References
  • Vertex AI Search. (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Slideshare. (n.d.).
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • NIH National Center for Biotechnology Information. (n.d.). Recent developments in phasing and structure refinement for macromolecular crystallography. PMC.
  • University of Durham. (n.d.). Introduction to Structure Refinement.
  • NIH National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Michigan State University. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry.
  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry.
  • Carleton College. (2007, August 21). Single Crystal Structure Refinement (SREF). SERC.
  • MIT. (n.d.).
  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs.
  • Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery?
  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design.
  • MIT. (n.d.). Growing Crystals.
  • Oxford Academic. (n.d.). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL.
  • Omics Online. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques.
  • Grokipedia. (n.d.). R-factor (crystallography).
  • Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography.
  • Technology Networks. (2025, October 27). X-Ray Diffraction (XRD)
  • NIH National Center for Biotechnology Information. (n.d.). The future of crystallography in drug discovery. PMC.
  • CoreTrustSeal. (2020, January 31).
  • Iowa State University. (n.d.). X-Ray Diffraction Basics.
  • Wikipedia. (n.d.). R-factor (crystallography).
  • NIH National Center for Biotechnology Information. (n.d.).
  • Drug Target Review. (2017, September 15).
  • DATACC. (n.d.).
  • Washington University in St. Louis. (n.d.).
  • Wikipedia. (n.d.).
  • University of Durham. (n.d.). R-Factors.
  • CCDC. (n.d.).
  • NextSDS. (n.d.). 5,7-DIMETHOXY-2-(2-THIENYL)-4-(TRIFLUOROMETHYL)QUINOLINE.
  • MDPI. (2015, April 27). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors.
  • IntechOpen. (2018, November 19). Quinoline Heterocycles: Synthesis and Bioactivity.
  • ResearchGate. (n.d.). Synthesis route of compounds 5–7. [Download Scientific Diagram].
  • Journal of the Chilean Chemical Society. (2025, October 6). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY.

Sources

Exploratory

Toxicity Profile and Mechanistic Bioactivation of 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline

A Technical Whitepaper on Structure-Toxicity Relationships and Predictive Toxicology Executive Summary The compound 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline (CAS: 633315-43-2) is a highly functionalized h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Structure-Toxicity Relationships and Predictive Toxicology

Executive Summary

The compound 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline (CAS: 633315-43-2) is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry and agrochemical screening libraries. As a Senior Application Scientist, I approach the safety assessment of such molecules not merely by cataloging their hazard codes, but by deconstructing their structural motifs to understand the causality of their toxicity.

This compound exhibits significant acute toxicity across multiple exposure routes (Oral, Dermal, Inhalation) and presents long-term environmental hazards[1]. Its toxicological profile is driven by the synergistic effects of three distinct pharmacophores/toxicophores: the DNA-intercalating quinoline core , the highly lipophilic trifluoromethyl (-CF3) group , and the metabolically labile 2-thienyl ring . This guide provides an in-depth analysis of the mechanistic pathways driving its toxicity and outlines a self-validating experimental protocol for high-content hepatotoxicity screening.

Structural Toxicology & Mechanistic Pathways

To predict and mitigate the adverse effects of this compound, we must analyze how its structural components interact with biological systems.

The 2-Thienyl Motif: Cytochrome P450 Bioactivation

The most critical driver of idiosyncratic and acute toxicity in this molecule is the 2-thienyl group. While thiophene rings are excellent bioisosteres for phenyl groups, they are notorious structural alerts. Cytochrome P450 (CYP450) enzymes in the liver rapidly metabolize thiophenes via two competitive pathways: S-oxidation and epoxidation[2].

  • Mechanism: CYP450-catalyzed oxidation generates highly reactive electrophilic intermediates, specifically thiophene-S-oxides and thiophene epoxides[3].

  • Consequence: These reactive metabolites (RMs) rapidly deplete intracellular glutathione (GSH). Once GSH is exhausted, the electrophiles covalently bind to nucleophilic residues on hepatic proteins, triggering oxidative stress, mitochondrial dysfunction, and ultimately, drug-induced liver injury (DILI)[2].

The Trifluoromethyl (-CF3) Group: Lipophilicity and Membrane Disruption

The substitution of a -CF3 group at the C4 position of the quinoline core profoundly alters the molecule's physicochemical properties. The -CF3 group is highly electronegative and possesses a large hydrophobic volume[4].

  • Mechanism: The incorporation of the -CF3 group drastically increases the partition coefficient (LogP) of the molecule. This enhanced lipophilicity facilitates rapid non-specific permeation across lipid bilayers, including the blood-brain barrier and cellular membranes[5].

  • Consequence: While it increases metabolic stability at the C4 position, the extreme lipophilicity drives acute dermal and oral toxicity by allowing the entire toxicophore to rapidly accumulate in lipid-rich tissues, leading to membrane disruption and bioaccumulation[4].

The Quinoline Core & Dimethoxy Substitutions

The quinoline nucleus is a privileged scaffold but carries inherent toxicological risks, primarily related to its planar structure, which can intercalate into DNA and impede DNA synthesis[6]. Furthermore, the electron-donating 5,7-dimethoxy groups increase the electron density of the quinoline ring. In biological systems, O-demethylation of these groups by hepatic enzymes can yield reactive quinone or imine-quinone species, which are known redox cyclers that generate reactive oxygen species (ROS).

MetabolicPathway Parent 5,7-dimethoxy-2-(2-thienyl)- 4-(trifluoromethyl)quinoline CYP CYP450 Oxidation (Hepatic Phase I) Parent->CYP Bioactivation Epoxide Thiophene Epoxide / S-Oxide (Reactive) CYP->Epoxide Epoxidation / S-Oxidation GSH GSH Conjugation (Detoxification) Epoxide->GSH GSH Depletion Tox Protein Adducts (Hepatotoxicity / DILI) Epoxide->Tox Covalent Binding

Caption: CYP450-mediated bioactivation of the thiophene motif leading to hepatotoxicity.

Quantitative Hazard and Toxicity Profile

Based on empirical data and structural read-across models, the toxicity profile of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline is categorized under the Globally Harmonized System (GHS) as follows[1][7]:

Toxicological EndpointGHS ClassificationMechanistic Rationale
Acute Oral Toxicity Category 3 (H301)Rapid GI absorption driven by -CF3 lipophilicity; subsequent hepatic bioactivation of the thiophene ring.
Acute Dermal Toxicity Category 3 (H311)High lipid solubility allows rapid penetration of the stratum corneum.
Acute Inhalation Toxicity Category 3 (H331)Pulmonary absorption and potential local oxidative stress via quinoline redox cycling.
Ocular Toxicity Eye Irrit. 2 (H319)Direct chemical irritation and protein denaturation by the fluorinated quinoline core.
Ecotoxicity Aquatic Chronic 4 (H413)High LogP prevents aqueous degradation, leading to bioaccumulation in aquatic organisms.

Experimental Workflow: High-Content Hepatotoxicity Screening

To empirically validate the predicted hepatotoxicity driven by the thiophene bioactivation, a self-validating High-Content Screening (HCS) assay using 3D primary human hepatocyte spheroids is required. This protocol uses orthogonal readouts to establish causality between compound dosing, mitochondrial dysfunction, and oxidative stress.

Reagents and Materials
  • Cell Model: 3D Primary Human Hepatocytes (PHH) spheroids (retains CYP450 expression better than 2D HepG2 models).

  • Test Compound: 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline (CAS: 633315-43-2).

  • Controls: Tienilic Acid (Positive control for thiophene toxicity)[3]; DMSO (Vehicle control, 0.1% v/v).

  • Fluorescent Probes: Hoechst 33342 (Nuclear morphology), CellROX Green (ROS generation), TMRM (Mitochondrial membrane potential).

Step-by-Step Methodology

Step 1: Spheroid Cultivation and Dosing

  • Culture PHH spheroids in 96-well ultra-low attachment (ULA) plates for 5 days to ensure stable ATP levels and basal CYP450 expression.

  • Prepare a 10-point dose-response curve of the test compound ranging from 0.1 µM to 100 µM in hepatocyte maintenance medium (final DMSO concentration ≤ 0.1%).

  • Dose the spheroids and incubate for 72 hours at 37°C, 5% CO2.

Step 2: Multiparametric Staining (Self-Validating Readout)

  • Without removing the media (to prevent spheroid loss), add a 2X concentrated dye cocktail containing Hoechst 33342 (2 µM), CellROX Green (5 µM), and TMRM (100 nM).

  • Incubate in the dark for 45 minutes at 37°C.

  • Perform a gentle 50% media exchange with warm PBS to reduce background fluorescence.

Step 3: High-Content Confocal Imaging

  • Image the plates using an automated spinning-disk confocal high-content imager (e.g., PerkinElmer Opera Phenix).

  • Capture Z-stacks (50 µm depth, 5 µm steps) to penetrate the 3D spheroid structure.

  • Readout Logic: A decrease in TMRM intensity (mitochondrial collapse) coupled with an increase in CellROX intensity (ROS spike) confirms that toxicity is driven by oxidative stress—hallmarks of thiophene bioactivation.

Step 4: Data Analysis and IC50 Calculation

  • Use automated image analysis software to segment nuclei and define the spheroid boundaries.

  • Quantify the mean fluorescence intensity (MFI) for ROS and mitochondrial potential.

  • Plot dose-response curves using a 4-parameter logistic non-linear regression to determine the IC50 for each phenotypic parameter.

Workflow Step1 1. Compound Dosing (0.1 - 100 µM, 72h) Step2 2. 3D Primary Human Hepatocyte Spheroids Step1->Step2 Incubation Step3 3. Multiparametric Staining (Hoechst, TMRM, CellROX) Step2->Step3 Orthogonal Probes Step4 4. High-Content Imaging (Confocal Z-Stack) Step3->Step4 Image Acquisition Step5 5. Phenotypic Analysis (ROS Spike, TMRM Drop) Step4->Step5 IC50 Calculation

Caption: High-Content Screening workflow for validating thiophene-induced hepatotoxicity.

Conclusion

The compound 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline presents a severe acute toxicity profile (H301, H311, H331) that is deeply rooted in its molecular architecture. The high lipophilicity imparted by the trifluoromethyl group ensures rapid systemic distribution, while the 2-thienyl group acts as a metabolic "time-bomb," subject to CYP450 bioactivation into reactive epoxides and S-oxides. Drug development professionals utilizing this or similar scaffolds must implement rigorous early-stage hepatotoxicity screening and consider bioisosteric replacement of the thiophene ring to mitigate idiosyncratic toxicity risks.

References

  • NextSDS. 5,7-DIMETHOXY-2-(2-THIENYL)-4-(TRIFLUOROMETHYL)QUINOLINE - Chemical Substance Information. Available at:[Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

  • ACS Publications. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Available at:[Link]

  • Chemical Research in Toxicology. Bioactivation Potential of Thiophene-Containing Drugs. Available at:[Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at:[Link]

  • PubMed. The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline

Introduction & Strategic Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics[1]. The strategic incorpora...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics[1]. The strategic incorporation of a trifluoromethyl ( −CF3​ ) group at the C4 position and a heteroaryl group (thienyl) at the C2 position significantly alters the physicochemical profile of the quinoline core, often enhancing lipophilicity, metabolic stability, and binding affinity in kinase inhibition assays (such as those targeting VEGFR and c-Met)[2].

This application note details a robust, scalable, and self-validating synthetic protocol for 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline . The synthesis utilizes a modified Conrad-Limpach approach, leveraging the differential electrophilicity of a fluorinated 1,3-diketone to ensure high regioselectivity. The commercial relevance of this structural class is well-documented, with closely related analogs like 5,7-dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline utilized extensively in structure-activity relationship (SAR) studies[3].

Mechanistic Causality & Reaction Design

The synthesis is a two-step sequence:

  • Regioselective Enamine Formation: 3,5-dimethoxyaniline is condensed with 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione (Thenoyltrifluoroacetone, TTFA). The strong electron-withdrawing nature of the −CF3​ group renders its adjacent carbonyl highly electrophilic. Consequently, the nucleophilic aniline preferentially attacks the CF3​ -adjacent carbonyl, dictating the final substitution pattern.

  • Electrophilic Aromatic Substitution (Cyclization): The resulting enamine undergoes acid-promoted intramolecular cyclization. The two methoxy groups on the aniline ring strongly activate the ortho-positions. Because 3,5-dimethoxyaniline is symmetric, cyclization at either available ortho-position yields the identical 5,7-dimethoxy substitution pattern, eliminating the risk of structural isomers.

Experimental Workflow & Visualization

G Start 3,5-Dimethoxyaniline + TTFA (1,3-Diketone) Condensation Step 1: Condensation (p-TsOH, Toluene, Reflux) Start->Condensation Intermediate Enamine Intermediate (Dehydration via Dean-Stark) Condensation->Intermediate Cyclization Step 2: Acid-Promoted Cyclization (Eaton's Reagent, 80°C) Intermediate->Cyclization Crude Crude Quinoline Derivative Cyclization->Crude Purification Step 3: Flash Chromatography (Hexane/EtOAc gradient) Crude->Purification Product Pure 5,7-Dimethoxy-2-(2-thienyl) -4-(trifluoromethyl)quinoline Purification->Product

Fig 1: Two-step synthetic workflow for 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline.

Materials and Quantitative Data

Table 1: Reagent Stoichiometry and Reaction Parameters

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
3,5-DimethoxyanilineNucleophile153.181.001.53 g
Thenoyltrifluoroacetone (TTFA)Electrophile222.181.052.33 g
p-Toluenesulfonic acid (p-TsOH)Catalyst172.200.100.17 g
TolueneSolvent92.14N/A50 mL
Eaton's Reagent (10 wt% P2​O5​ in MeSO3​H )Cyclization AgentN/AExcess15 mL

Step-by-Step Synthesis Protocol

Step 1: Enamine Intermediate Formation

Objective: To selectively form the enamine via dehydration, preventing premature or undesired side reactions.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charge: Add 3,5-dimethoxyaniline (1.53 g, 10.0 mmol), TTFA (2.33 g, 10.5 mmol), and p-TsOH (0.17 g, 1.0 mmol) to the flask.

  • Solvation: Suspend the mixture in 50 mL of anhydrous toluene.

  • Reaction: Heat the mixture to robust reflux (approx. 115 °C internal temperature). The Dean-Stark trap will collect the azeotropically removed water, driving the equilibrium toward the enamine.

  • Monitoring: Maintain reflux for 12 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2) until the aniline is completely consumed.

  • Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to yield the crude enamine as a viscous dark oil. Proceed to Step 2 without further purification to minimize hydrolytic degradation.

Step 2: Cyclization to the Quinoline Core

Objective: To drive the intramolecular electrophilic aromatic substitution using a mild, controllable polyphosphoric acid alternative.

  • Setup: Transfer the crude enamine to a 50 mL heavy-walled reaction vial equipped with a PTFE-lined cap and stir bar.

  • Reagent Addition: Slowly add 15 mL of Eaton's Reagent (10 wt% phosphorus pentoxide in methanesulfonic acid) at room temperature. Caution: Eaton's reagent is highly corrosive; perform this addition dropwise to manage any residual exotherm.

  • Reaction: Seal the vial and heat the mixture to 80 °C in an oil bath or heating block for 4 hours. The strong acidic environment promotes the cyclization and subsequent dehydration to establish the fully aromatic quinoline system.

  • Quenching: Cool the mixture to 0 °C using an ice bath. Carefully pour the highly acidic mixture over 100 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly add a cold 6M NaOH solution until the aqueous phase reaches pH 8. A precipitate will form.

Step 3: Workup and Purification
  • Extraction: Extract the neutralized aqueous mixture with Ethyl Acetate ( 3×50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude quinoline.

  • Chromatography: Purify the crude product via flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexanes to 85:15 Hexanes:Ethyl Acetate.

  • Yield: Isolate the product fractions and concentrate to yield 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline as an off-white to pale yellow solid.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the synthesized compound must be validated against expected analytical benchmarks. The exact mass for C16​H12​F3​NO2​S is 339.0541 Da.

  • LC-MS (ESI+): The mass spectrum must show a dominant [M+H]+ peak at m/z 340.06 .

  • 19 F NMR (376 MHz, CDCl3​ ): A sharp singlet should appear around -61.5 ppm , confirming the presence of the intact −CF3​ group at the C4 position.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • Two distinct singlets integrating for 3H each around 3.90 - 4.00 ppm , corresponding to the 5- and 7-methoxy groups.

    • A characteristic singlet around 7.80 ppm for the C3-H of the quinoline ring.

    • Three multiplets in the aromatic region corresponding to the thienyl protons, and two meta-coupled doublets (J ~ 2.5 Hz) for the C6 and C8 protons of the quinoline core.

References

  • Quinoline Properties and Biological Relevance: Wikipedia Contributors. "Quinoline." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Kinase Inhibition by Substituted Quinolines: Bannen, L. C., et al. "Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds." US Patent 10123999B2, 2018.

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline

Introduction: Unambiguous Structure Elucidation of a Novel Heterocyclic Scaffold The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unambiguous Structure Elucidation of a Novel Heterocyclic Scaffold

The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antimalarial, antibacterial, and anticancer applications.[1][2] The specific functionalization of the quinoline ring system dictates its biological and pharmacological properties. The title compound, 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline, represents a novel scaffold integrating several key pharmacophoric features: a quinoline core, electron-donating methoxy groups, a bioisosteric thiophene ring, and a lipophilic trifluoromethyl group. Accurate and comprehensive structural characterization is the bedrock of any drug discovery program, ensuring the identity and purity of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[3] This application note provides a detailed, field-proven guide for the complete NMR characterization of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We will delve into the causality behind experimental choices, provide step-by-step protocols, and interpret the resulting spectra to assign every proton, carbon, and fluorine signal unambiguously.

Strategic Approach to NMR Characterization

A multi-nuclear, multi-dimensional approach is essential for the complete assignment of this complex heterocyclic system. Our strategy involves a logical progression from simple 1D experiments to more complex 2D correlations.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments H1 ¹H NMR (Proton Environments & Couplings) C13 ¹³C{¹H} NMR (Carbon Backbone) H1->C13 Initial Scaffolding COSY ¹H-¹H COSY (Vicinal Proton Correlations) H1->COSY Proton Network HSQC ¹H-¹³C HSQC (Direct C-H Correlations) H1->HSQC Direct Assignments HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) H1->HMBC Assemble Fragments F19 ¹⁹F NMR (Fluorine Environment) C13->F19 Confirm CF₃ Group C13->COSY Proton Network C13->HSQC Direct Assignments C13->HMBC Assemble Fragments HSQC->HMBC Assemble Fragments Final Complete Structural Assignment HMBC->Final Final Structure Confirmation

Figure 1: Logical workflow for the comprehensive NMR characterization of the target molecule.

Part 1: Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

The quality of the NMR data is directly contingent on meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[4][5]

Protocol 1: NMR Sample Preparation

  • Compound Purity: Ensure the sample of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline is of high purity (>95%), as impurities will complicate spectral analysis.

  • Mass Determination: Accurately weigh approximately 5-10 mg of the compound. For ¹H NMR, 1-5 mg is often sufficient, but a slightly higher concentration is beneficial for less sensitive experiments like ¹³C NMR and 2D correlations.[4]

  • Solvent Selection:

    • Rationale: The choice of deuterated solvent is critical. It must dissolve the analyte completely without interfering with its signals.[6][7][8] Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual signal.[9]

    • Procedure: Select a high-purity deuterated solvent (e.g., CDCl₃, 99.8% D).

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[4] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[5]

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect for any suspended particles.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5] This step is crucial to prevent distortion of the magnetic field homogeneity.

  • Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

  • Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm).[3] Most high-quality deuterated solvents already contain TMS. If not, a small amount can be added. For ¹⁹F NMR, an external or internal reference like CFCl₃ (δ = 0.00 ppm) or a compound with a known chemical shift can be used.

NMR Data Acquisition

The following protocols are based on a standard 400 or 500 MHz NMR spectrometer.

Protocol 2: 1D NMR Spectra Acquisition

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent.[10] Perform automatic or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for the respective nucleus (¹H, ¹³C, ¹⁹F).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard single-pulse with proton decoupling.

    • Spectral Width: ~250 ppm (e.g., -10 to 240 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128-1024 scans (or more, depending on concentration).

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (with or without proton decoupling).

    • Spectral Width: ~100 ppm (centered around the expected CF₃ region, e.g., -50 to -80 ppm).

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to TMS (0 ppm) and the ¹⁹F spectrum to the appropriate standard. Integrate the ¹H spectrum.

Protocol 3: 2D NMR Spectra Acquisition

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are spin-spin coupled, typically those on adjacent carbons (²JHH, ³JHH).[11][12]

    • Pulse Program: Standard COSY (e.g., cosygpppqf).

    • Parameters: Use the same spectral width as the ¹H spectrum. Acquire 1024-2048 data points in F2 and 256-512 increments in F1. Use 2-4 scans per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons with the carbons to which they are directly attached (¹JCH).[3][11]

    • Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Parameters: Set the F2 (¹H) spectral width as in the ¹H spectrum and the F1 (¹³C) spectral width to encompass all expected carbon signals (e.g., 0-170 ppm). Optimize for an average ¹JCH of ~145 Hz.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Correlates protons and carbons over longer ranges, typically 2-3 bonds (²JCH, ³JCH). This is crucial for connecting molecular fragments.[11][13]

    • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf).

    • Parameters: Use similar spectral widths as in HSQC. Optimize the long-range coupling delay for an average nJCH of 8-10 Hz.

Part 2: Data Interpretation and Structural Assignment

Predicted Spectral Data

The following tables summarize the predicted chemical shifts and key correlations for 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline. These predictions are based on established principles of NMR spectroscopy and data from similar quinoline and thiophene derivatives.[14][15][16][17][18][19][20]

Figure 2: Numbering scheme for 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale & Key Correlations
H-3 ~7.5 - 7.7 s - Singlet due to no adjacent protons. Deshielded by the CF₃ group and quinoline nitrogen.
H-6 ~6.8 - 7.0 d J = 2.0 - 2.5 Meta-coupled to H-8. Shielded by the 5- and 7-methoxy groups.
H-8 ~7.0 - 7.2 d J = 2.0 - 2.5 Meta-coupled to H-6. Shielded by the 7-methoxy group.
5-OCH₃ ~3.9 - 4.1 s - Typical chemical shift for an aryl methoxy group.
7-OCH₃ ~3.9 - 4.1 s - Similar to 5-OCH₃.
H-3' ~7.2 - 7.4 dd J = 3.5-5.0, 1.0-1.5 Coupled to H-4' and H-5'.
H-4' ~7.0 - 7.2 dd J = 5.0-6.0, 3.5-5.0 Coupled to H-3' and H-5'.

| H-5' | ~7.5 - 7.7 | dd | J = 5.0-6.0, 1.0-1.5 | Coupled to H-3' and H-4'. Deshielded due to proximity to the quinoline ring. |

Table 2: Predicted ¹³C and ¹⁹F NMR Data (CDCl₃, 100 MHz)

Atom Type Predicted δ (ppm) Multiplicity (in ¹³C) Rationale & Key Correlations
C-2 Quaternary ~155 - 158 s Attached to N and the thiophene ring.
C-3 CH ~118 - 122 q, ²JCF ≈ 30-35 Hz Coupled to the CF₃ group.
C-4 Quaternary ~140 - 145 q, ¹JCF ≈ 275 Hz Directly bonded to the CF₃ group.
C-4a Quaternary ~150 - 153 s Bridgehead carbon.
C-5 Quaternary ~158 - 162 s Attached to OCH₃.
C-6 CH ~98 - 102 s Highly shielded by two ortho/para OCH₃ groups.
C-7 Quaternary ~160 - 164 s Attached to OCH₃.
C-8 CH ~105 - 109 s Shielded by the adjacent OCH₃ group.
C-8a Quaternary ~110 - 114 s Bridgehead carbon.
5-OCH₃ CH₃ ~55 - 57 s Typical aryl methoxy carbon.
7-OCH₃ CH₃ ~55 - 57 s Similar to 5-OCH₃.
CF₃ CF₃ ~122 - 125 q, ¹JCF ≈ 275 Hz Trifluoromethyl carbon.
C-2' Quaternary ~142 - 145 s Point of attachment to the quinoline ring.
C-3' CH ~127 - 129 s Thiophene ring carbon.
C-4' CH ~128 - 130 s Thiophene ring carbon.
C-5' CH ~125 - 127 s Thiophene ring carbon.
¹⁹F NMR

| CF₃ | - | ~ -60 to -65 | s | Typical range for a CF₃ group on an aromatic ring.[21][22] |

Step-by-Step Interpretation
  • ¹H NMR Analysis:

    • Identify the number of distinct proton signals. The aromatic region (δ 6.5-8.5 ppm) and the methoxy region (δ 3.5-4.5 ppm) should be clearly distinguishable.

    • Methoxy Groups: Two sharp singlets, each integrating to 3H, around δ 3.9-4.1 ppm confirm the two methoxy groups.

    • Quinoline Protons: Look for a sharp singlet (H-3) and two doublets (H-6 and H-8) with small, meta-coupling constants (J ≈ 2-3 Hz).

    • Thiophene Protons: Identify the characteristic three-proton system of the 2-substituted thiophene ring, typically appearing as three distinct doublets of doublets (dd).

  • ¹³C{¹H} NMR Analysis:

    • Count the number of carbon signals to confirm the molecular formula (16 unique carbons are expected).

    • Identify the highly deshielded quaternary carbons attached to oxygen and nitrogen (C-2, C-5, C-7).

    • Note the highly shielded CH carbons (C-6, C-8) due to the electron-donating effect of the methoxy groups.

    • Crucially, identify the two quartets arising from C-F coupling. The large quartet (¹JCF ≈ 275 Hz) corresponds to the CF₃ carbon itself, while the smaller quartet (²JCF ≈ 30-35 Hz) corresponds to the adjacent C-4.[23]

  • ¹⁹F NMR Analysis:

    • A single, sharp singlet around δ -60 to -65 ppm will confirm the presence of the single trifluoromethyl group. The absence of coupling indicates no adjacent fluorine or magnetically active nuclei with significant coupling constants.

  • 2D NMR Correlation Analysis:

    • HSQC: This experiment provides the definitive link between each proton and its directly attached carbon. For example, the proton signal at ~6.9 ppm will show a correlation to the carbon signal at ~100 ppm, definitively assigning them as H-6 and C-6.

    • COSY:

      • A cross-peak between the signals for H-6 and H-8 will confirm their meta-coupling relationship.

      • A network of cross-peaks will connect H-3', H-4', and H-5', confirming the connectivity within the thiophene ring.

    • HMBC: Assembling the Puzzle. This is the key experiment for confirming the overall structure by identifying long-range (2- and 3-bond) correlations.[24][25]

      • Key Quinoline-Thiophene Linkage: A correlation from H-3' and/or H-5' to C-2 of the quinoline ring is definitive proof of the connection between the two heterocyclic systems.

      • CF₃ Placement: A correlation from the quinoline proton H-3 to the quaternary carbon C-4 (identified by its large C-F coupling) confirms their adjacency.

      • Methoxy Group Placement: Correlations from the 5-OCH₃ protons to C-5 and C-6, and from the 7-OCH₃ protons to C-7 and C-6/C-8 will unambiguously place the methoxy groups.

G H3 H-3 C2 C-2 H3->C2 C4 C-4 H3->C4 C4a C-4a H3->C4a H6 H-6 C5 C-5 H6->C5 C7 C-7 H6->C7 C8 C-8 H6->C8 H8 H-8 H8->C4a C6 C-6 H8->C6 H8->C7 H3_prime H-3' H3_prime->C2 C2_prime C-2' H3_prime->C2_prime H5_prime H-5' H5_prime->C2 OCH3_5 5-OCH₃ OCH3_5->C5 OCH3_7 7-OCH₃ OCH3_7->C7 C8a C-8a

Figure 3: Key expected HMBC correlations for structural confirmation.

Conclusion

By systematically applying a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments, the complete and unambiguous structural assignment of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline can be achieved with high confidence. This rigorous characterization is an indispensable step in the quality control and advancement of research and development programs involving this novel heterocyclic scaffold. The protocols and interpretive strategies outlined in this note provide a robust framework for scientists engaged in the synthesis and analysis of complex organic molecules.

References

  • UNCW. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents. Retrieved from [Link]

  • PMC. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

  • (n.d.). Protein quantity required for NMR experiments. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
  • Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

  • Scribd. (n.d.). NMR Solvent Selection Guidelines. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ConnectSci. (n.d.). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants. Retrieved from [Link]

  • Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

  • Imperial College London. (n.d.). 12_nmr_sample_preparation_20.... Retrieved from [Link]

  • (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?. Retrieved from [Link]

  • American Chemical Society. (2004, April 10). Through-Bonds and Through-Space Solid-State NMR Correlations at Natural Isotopic Abundance. Retrieved from [Link]

  • ACS Publications. (2017, September 14). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • Stanford University NMR Facility. (n.d.). Types of Two Dimensional Experiments. Retrieved from [Link]

  • (n.d.). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Retrieved from [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • Taylor & Francis. (2008, April 16). Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives1a. Retrieved from [Link]

  • (n.d.). How to select NMR solvent. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Constant-time 2D and 3D through-bond correlation NMR spectroscopy of solids under 60 kHz MAS. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Semantic Scholar. (1983, August 1). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Retrieved from [Link]

  • ResearchGate. (2021, October 31). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

  • ACS Publications. (2004, August 4). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Retrieved from [Link]

  • AIP Publishing. (2005, May 18). Through-space contributions to two-dimensional double-quantum J correlation NMR spectra of magic-angle-spinning solids. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiophene[6]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from [Link]

  • eScholarship. (n.d.). Through-bond Correlation Methods for Assigning Protein Resonances with Solid-State NMR Spectroscopy. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Retrieved from [Link]

  • (n.d.). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Retrieved from [Link]

  • (n.d.). Spin-Spin Coupling. Retrieved from [Link]

  • NextSDS. (n.d.). 5,7-DIMETHOXY-2-(2-THIENYL)-4-(TRIFLUOROMETHYL)QUINOLINE. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. Retrieved from [Link]

Sources

Method

in vitro cell viability assay protocols using 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline

Application Note: In Vitro Cell Viability Assay Protocols for 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline Executive Summary 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline is a highly functionalized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Cell Viability Assay Protocols for 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline

Executive Summary

5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline is a highly functionalized quinoline derivative that holds significant promise in oncological drug discovery. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational anticancer agents[1]. This application note provides a comprehensive, self-validating methodological framework for evaluating the in vitro cytotoxicity of this specific compound. By utilizing orthogonal assay techniques, this guide ensures the generation of robust, reproducible, and artifact-free data for drug development professionals.

Structural & Mechanistic Rationale

The rational design of this molecule integrates several distinct pharmacophores that synergistically enhance its anti-proliferative capacity. Understanding these structural choices is critical for anticipating the compound's behavior in vitro:

  • 5,7-Dimethoxy Substitution: Electron-donating methoxy groups at the 5 and 7 positions of the quinoline ring increase the electron density of the core. This modification consistently enhances antiproliferative activity against cancer cell lines by improving cellular uptake and facilitating DNA intercalation or protein binding[2].

  • 4-(Trifluoromethyl) Group: The addition of this electron-withdrawing moiety significantly improves the compound's metabolic stability and lipophilicity. This enhances membrane permeability and increases the binding affinity to hydrophobic pockets of intracellular targets[1].

  • 2-(2-Thienyl) Moiety: Acting as a bioisostere for phenyl or furanyl rings, the thienyl group at the C-2 position dramatically increases cytotoxicity. Similar thienyl-substituted quinolines have demonstrated potent inhibition of tubulin polymerization and disruption of kinase signaling pathways[3].

These structural features collectively drive the compound's mechanism of action, which typically culminates in the generation of reactive oxygen species (ROS), mitochondrial depolarization, and caspase-mediated apoptosis[4].

MOA Compound 5,7-dimethoxy-2-(2-thienyl)- 4-(trifluoromethyl)quinoline Target Intracellular Targets (Tubulin / Kinases) Compound->Target Binds ROS ROS Generation & Oxidative Stress Target->ROS Induces Mito Mitochondrial Depolarization ROS->Mito Triggers Caspase Caspase Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis & Cell Death Caspase->Apoptosis Execution

Caption: Proposed mechanism of action for 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline in cancer cells.

Self-Validating Assay Architecture

To ensure absolute trustworthiness in the generated data, the experimental design must be a self-validating system. Quinoline derivatives can occasionally exhibit intrinsic fluorescence or act as redox cyclers, which may artificially inflate or deflate readings in standard colorimetric assays[5].

  • Orthogonal Validation: We mandate a dual-assay approach. The primary screen utilizes the MTT Assay , which measures NADH-dependent cellular metabolic activity. To rule out redox interference, hits must be validated using the CellTiter-Glo (ATP) Assay , which relies on a fundamentally different biochemical principle (luciferase-mediated luminescence strictly proportional to intracellular ATP).

  • Internal Controls: Every microplate must include:

    • Vehicle Control (0.5% DMSO): Establishes the 100% viability baseline and confirms solvent non-toxicity[5].

    • Positive Control (e.g., Doxorubicin 1 µM): Validates the assay's sensitivity to known apoptotic agents.

    • Blank Control (Media + Reagents): Essential for accurate background subtraction.

Workflow Day1 Day 1: Cell Seeding (5x10³ cells/well) Day2 Day 2: Compound Treatment (0.01 - 100 µM) Day1->Day2 24h Incubation Day4 Day 4: Viability Assay (MTT / ATP) Day2->Day4 48h-72h Exposure Analysis Data Analysis: IC50 Calculation Day4->Analysis Readout

Caption: Standardized 4-day experimental workflow for in vitro cell viability assessment.

Detailed Experimental Protocols

Compound Preparation & Handling
  • Causality & Rationale: Quinolines with trifluoromethyl groups are highly lipophilic and possess poor aqueous solubility[5]. Improper solubilization leads to micro-precipitation in the culture media, resulting in artificially high IC50 values and high well-to-well variance.

  • Step 1: Dissolve the lyophilized 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline in 100% molecular-grade DMSO to create a 20 mM master stock. Vortex thoroughly until optically clear.

  • Step 2: Aliquot the stock into single-use volumes (e.g., 20 µL) and store at -80°C to prevent degradation from repeated freeze-thaw cycles[5].

  • Step 3: On the day of treatment, prepare intermediate serial dilutions in DMSO, then dilute 1:200 into complete culture media. This ensures the final DMSO concentration never exceeds 0.5% (v/v), preventing solvent-induced cytotoxicity[5].

Protocol A: MTT Metabolic Viability Assay
  • Step 1 (Seeding): Harvest logarithmically growing cells (e.g., HepG2, MCF-7). Seed 5,000 cells/well in 100 µL of complete media in a flat-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and recovery.

  • Step 2 (Treatment): Carefully aspirate the media. Add 100 µL of media containing the compound at a 10-point concentration gradient (e.g., 0.01 µM to 100 µM). Include all internal controls. Incubate for 72 hours.

  • Step 3 (Reagent Addition): Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Rationale: Viable cells will convert the yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase[4]. Incubate for 3 hours.

  • Step 4 (Solubilization): Carefully aspirate the media without disturbing the formazan at the bottom. Add 100 µL of 100% DMSO to each well. Place on an orbital shaker for 15 minutes to fully dissolve the crystals.

  • Step 5 (Readout): Measure absorbance at 570 nm using a microplate reader.

Protocol B: CellTiter-Glo (ATP) Luminescent Assay
  • Step 1: Follow Steps 1 and 2 from Protocol A, but utilize an opaque white 96-well plate. Rationale: White plates maximize signal reflection and prevent luminescent crosstalk between adjacent wells.

  • Step 2 (Equilibration): After 72 hours of treatment, remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Rationale: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures across the plate will cause severe edge effects.

  • Step 3 (Lysis & Reaction): Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Step 4 (Readout): Record luminescence with an integration time of 0.5–1.0 seconds per well.

Data Presentation & Analysis

Validation Checkpoint: Before calculating the IC50, calculate the Z'-factor using the vehicle and positive controls. A Z'-factor > 0.5 confirms the assay is robust and the data is valid for downstream analysis.

Calculate relative viability using the following formula: Viability (%) = [(Treated OD - Blank OD) / (Vehicle OD - Blank OD)] × 100

Determine the IC50 using non-linear regression (four-parameter logistic curve fit) in statistical software. The table below outlines the expected cytotoxicity profile based on structurally analogous quinoline derivatives.

Table 1: Representative IC50 Profile for 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline

Cell LineTissue OriginExpected IC50 (µM)Recommended AssaySelectivity Index (SI)*
HepG2 Hepatocellular Carcinoma1.5 - 5.0MTT / ATP> 10.0
MCF-7 Breast Adenocarcinoma0.8 - 3.2MTT / ATP> 15.0
A549 Non-Small Cell Lung Cancer2.0 - 6.5MTT / ATP> 7.5
PBMC Normal Peripheral Blood> 50.0MTTN/A (Baseline)

*Selectivity Index (SI) is calculated as the ratio of the IC50 in normal cells (PBMC) to the IC50 in the respective cancer cell line. An SI > 10 indicates a highly favorable therapeutic window.

References

  • NIH PubMed Central. "Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly." Journal of Medicinal Chemistry. Available at:[Link][3]

  • RSC Advances. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." Royal Society of Chemistry. Available at: [Link][2]

  • NIH PubMed Central. "ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST." National Institutes of Health. Available at: [Link][4]

Sources

Application

Application Note &amp; Protocol: Preparing 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline Stock Solutions for Cell Culture

Abstract This document provides a comprehensive, field-proven guide for the preparation, handling, and storage of stock solutions for 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline (CAS No: 633315-43-2)[1]. Qui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven guide for the preparation, handling, and storage of stock solutions for 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline (CAS No: 633315-43-2)[1]. Quinoline derivatives are a prominent class of heterocyclic compounds extensively investigated for their broad pharmacological activities, particularly as potential anticancer agents that can induce apoptosis and cell cycle arrest.[2][3][4][5] Accurate and consistent preparation of stock solutions is a foundational prerequisite for obtaining reproducible and reliable data in any cell-based assay. This guide details scientifically-grounded protocols for creating high-concentration primary stock solutions in Dimethyl Sulfoxide (DMSO) and their subsequent dilution to working concentrations for direct application in cell culture experiments. The methodologies herein are designed to ensure compound stability, maximize solubility, and minimize solvent-induced artifacts, thereby upholding the integrity of experimental outcomes.

Introduction and Scientific Principles

5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline is a synthetic organic compound whose structure suggests significant hydrophobicity. Like many novel quinoline derivatives, it is a candidate for drug discovery programs, especially in oncology.[2][5] The successful evaluation of its biological activity in vitro hinges on the precise and accurate delivery of the compound to the cellular environment. This necessitates the use of a stock solution, a concentrated solution from which more dilute working solutions are prepared.

The Rationale for a DMSO-Based Stock Solution: The polycyclic aromatic structure and trifluoromethyl group of the target compound predict poor aqueous solubility.[6] Therefore, a biocompatible organic solvent with high solvating power is required.

  • Dimethyl Sulfoxide (DMSO): DMSO is the solvent of choice for this application. It is a polar aprotic solvent with an exceptional ability to dissolve a wide array of nonpolar and polar organic compounds that are insoluble in water.[7][8] For cell culture applications, stock solutions are typically prepared at high concentrations (e.g., 1-100 mM) in DMSO. This allows for the final concentration of DMSO in the cell culture medium to be kept at a very low, non-toxic level (typically ≤0.5%, with ≤0.1% being ideal) to avoid confounding cytotoxic effects from the solvent itself.[6][9]

Core Principles of Stock Solution Preparation:

  • Accuracy: The use of a concentrated primary stock solution allows for greater accuracy when preparing low-concentration working solutions via serial dilution, as it avoids the need to weigh minuscule, and thus inaccurate, amounts of solid compound for each experiment.[10]

  • Stability: Many organic compounds are more stable when stored at high concentrations in an appropriate solvent and at low temperatures.[10] Aliquoting the stock solution into single-use vials is a critical practice to prevent degradation caused by repeated freeze-thaw cycles.[11][12]

  • Sterility: To prevent microbial contamination of cell cultures, the final, concentrated stock solution must be sterilized, typically via filtration, before being aliquoted and stored.

Compound Physicochemical Data

A summary of the key properties of the target compound is essential for accurate calculations and proper handling.

PropertyDataSource
Chemical Name 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinolineN/A
CAS Number 633315-43-2[1]
Molecular Formula C₁₆H₁₂F₃NO₂S
Molecular Weight 339.33 g/mol Calculated
Appearance Assumed to be a solid powder (e.g., white to off-white)N/A
Predicted Solubility Poorly soluble in water; Soluble in organic solvents like DMSO.[6][8]

Protocol I: Preparation of a 10 mM Primary Stock Solution

This protocol details the procedure for preparing a 10 mM primary stock solution in cell culture-grade DMSO. This concentration is a common standard that provides flexibility for a wide range of downstream dilutions.

Materials and Reagents
  • 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline powder

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade, sterile (e.g., Sigma-Aldrich D2650 or equivalent)

  • Analytical balance (precision of at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Class A volumetric flask (e.g., 5 mL or 10 mL)

  • Sterile 0.22 µm syringe filter (PTFE membrane recommended for organic solvents)

  • Sterile syringe

  • Sterile, light-blocking, cryo-safe vials for aliquoting (e.g., 1.5 mL amber microcentrifuge tubes)

  • Pipettes and sterile tips

  • Vortex mixer

  • Laminar flow hood or biological safety cabinet

Step-by-Step Methodology

Step 1: Mass Calculation The fundamental relationship Mass = Concentration × Volume × Molecular Weight is used to determine the required amount of compound.[11]

  • Objective: Prepare 5 mL of a 10 mM stock solution.

  • Concentration: 10 mM = 0.010 mol/L

  • Volume: 5 mL = 0.005 L

  • Molecular Weight (MW): 339.33 g/mol

Calculation: Mass (g) = 0.010 mol/L × 0.005 L × 339.33 g/mol = 0.01697 g Mass (mg) = 16.97 mg

Step 2: Weighing the Compound

  • Rationale: Accurate weighing is critical for achieving the target concentration. An analytical balance provides the necessary precision.

  • Procedure:

    • Place a clean, static-free weigh boat on the analytical balance and tare to zero.

    • Carefully weigh approximately 17.0 mg of the compound onto the weigh boat. Record the exact mass to at least two decimal places (e.g., 17.05 mg).

    • Recalculate the exact volume of DMSO required based on your actual weighed mass.

      • Example: If you weighed 17.05 mg: Volume (L) = Mass (g) / (Concentration (mol/L) × MW (g/mol)) Volume (L) = 0.01705 g / (0.010 mol/L × 339.33 g/mol) = 0.005024 L Volume (mL) = 5.02 mL

Step 3: Dissolution and Quantitative Transfer

  • Rationale: To ensure all the weighed compound contributes to the final concentration, a quantitative transfer is performed.

  • Procedure:

    • Carefully transfer the weighed powder into a 5 mL (or appropriate size) Class A volumetric flask.

    • Add approximately 3-4 mL of sterile DMSO to the flask.

    • Cap the flask and vortex gently until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

    • Use a small amount of fresh DMSO to rinse the weigh boat, transferring the rinse into the volumetric flask. Repeat this rinse step twice to ensure all residual powder is collected.[11]

Step 4: Final Volume Adjustment and Sterilization

  • Rationale: Bringing the solution to the final calculated volume in a volumetric flask ensures high accuracy. Sterilization is the final step to prevent contamination of cell cultures.

  • Procedure (perform in a laminar flow hood):

    • Carefully add sterile DMSO to the volumetric flask until the bottom of the meniscus aligns precisely with the calibration mark.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[11]

    • Draw the entire solution into a sterile syringe.

    • Attach a sterile 0.22 µm PTFE syringe filter to the syringe.

    • Dispense the solution through the filter into a sterile container (e.g., a sterile conical tube).

Step 5: Aliquoting, Labeling, and Storage

  • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[10][12] Proper labeling is essential for sample tracking and integrity.

  • Procedure (perform in a laminar flow hood):

    • Dispense the filtered stock solution into small, single-use aliquots (e.g., 20-100 µL) in pre-labeled, sterile, light-blocking cryovials.

    • Label each vial clearly with:

      • Compound Name: 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline

      • Concentration: 10 mM

      • Solvent: DMSO

      • Preparation Date

      • Your Initials

    • Store the aliquots at -20°C for routine use or -80°C for long-term storage .[11]

Protocol II: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM primary stock solution into cell culture medium to achieve the final desired concentrations for treating cells.

Materials and Reagents
  • One frozen aliquot of the 10 mM primary stock solution

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Step-by-Step Methodology

Step 1: Thawing and Initial Dilution

  • Rationale: This step creates an intermediate dilution that is easier to handle for subsequent dilutions. It is critical to perform dilutions immediately before adding to cells to prevent compound precipitation or degradation in the aqueous medium.

  • Procedure:

    • Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

    • Briefly centrifuge the vial to collect the contents at the bottom.

    • Prepare an intermediate stock, for example, at 100 µM. To do this, perform a 1:100 dilution:

      • Pipette 990 µL of pre-warmed complete cell culture medium into a sterile microcentrifuge tube.

      • Add 10 µL of the 10 mM primary stock solution.

      • Vortex gently to mix thoroughly.

Step 2: Preparing Final Working Concentrations

  • Rationale: Serial dilutions from the intermediate stock are performed to generate a range of concentrations for dose-response experiments.

  • Procedure:

    • Example for a final concentration of 1 µM in a well containing 1 mL of medium:

      • Add 10 µL of the 100 µM intermediate solution to the well containing 990 µL of medium (this constitutes a 1:100 dilution of the intermediate stock).

    • Example for creating a 10 µM working solution to add to cells:

      • In a sterile tube, add 10 µL of the 100 µM intermediate stock to 90 µL of medium. This creates a 10 µM working solution. Adding 10 µL of this to a well with 990 µL of medium would yield a final concentration of 0.1 µM.

    • Always calculate the final DMSO concentration in your culture wells.

      • Example: If you add 10 µL of the 100 µM intermediate solution (which itself contains 1% DMSO from the primary stock) to a final volume of 1 mL, the final DMSO concentration is 0.01%, which is well below the toxicity threshold for most cell lines.

Step 3: The Vehicle Control

  • Rationale: This is the most critical control in the experiment. It ensures that any observed cellular effects are due to the compound and not the solvent.[13]

  • Procedure:

    • Prepare a "mock" treatment that contains the same final concentration of DMSO as the highest concentration of the compound used.

    • For example, if your highest compound concentration results in a final DMSO concentration of 0.1%, your vehicle control wells should receive an equivalent volume of a DMSO/medium mixture to also contain 0.1% DMSO.

Workflow Visualization

The following diagram illustrates the complete workflow from solid compound to application in cell culture.

G cluster_0 Protocol I: Primary Stock Preparation cluster_1 Protocol II: Working Solution Preparation (Day of Experiment) compound Compound Powder weigh 1. Weigh Compound (e.g., 17.0 mg) compound->weigh dissolve 2. Dissolve in DMSO weigh->dissolve dmso DMSO (Solvent) dmso->dissolve volume 3. Adjust to Final Volume (e.g., 5.02 mL) dissolve->volume filter 4. Sterile Filter (0.22 µm) volume->filter stock 10 mM Primary Stock filter->stock aliquot 5. Aliquot into Vials stock->aliquot store 6. Store at -20°C / -80°C aliquot->store thaw 7. Thaw One Aliquot store->thaw intermediate 8. Prepare Intermediate Dilution (e.g., 100 µM) thaw->intermediate medium Cell Culture Medium medium->intermediate serial 9. Prepare Final Working Concentrations intermediate->serial plate 10. Add to Cell Culture Plate serial->plate

Caption: Workflow for preparing stock and working solutions.

Quality Control and Best Practices

  • Solubility Check: After preparing the primary stock and any dilutions in medium, visually inspect for any signs of precipitation. If the compound crashes out of solution in the culture medium, you may need to lower the working concentration or investigate solubility-enhancing agents.

  • Solvent Toxicity: Always run a vehicle control to determine the tolerance of your specific cell line to DMSO.[6]

  • Passage Number: Use cells with a low and consistent passage number for all experiments to ensure reproducibility, as cellular characteristics can change over time in culture.[14]

  • Documentation: Maintain a detailed logbook of all stock solution preparations, including the exact mass weighed, final volume, date, and lot number of the compound.

References

  • NextSDS. (n.d.). 5,7-DIMETHOXY-2-(2-THIENYL)-4-(TRIFLUOROMETHYL)QUINOLINE.
  • Al-Omair, M. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Abdellatif, K. R. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. Retrieved from [Link]

  • Eom, S., et al. (2020). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. PMC. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Vasyliev, M., et al. (2025). Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. [Source Not Explicitly Named].
  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Retrieved from [Link]

  • Chen, Y.-F., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. Retrieved from [Link]

  • Sadowska, M., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Semantic Scholar. Retrieved from [Link]

  • Lobanov, V. S., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. PubMed. Retrieved from [Link]

  • ICH. (1997). Q5D Quality of Biotechnological/Biological Products: Derivation and Characterisation of Cell Substrates Used for Production of Biotechnological/Biological Products. Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide specifically for handling 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide specifically for handling 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline .

This guide moves beyond basic recommendations by explaining the physicochemical causality behind your solubility issues and providing self-validating protocols to ensure absolute confidence in your assay data.

PART 1: Molecular Diagnostics – Understanding the Causality

To troubleshoot solubility, we must first understand the thermodynamic barriers preventing dissolution. 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline is a highly complex, rigid molecule with specific features that antagonize solvation:

  • The Quinoline & Thiophene Cores: These planar, aromatic ring systems drive intense intermolecular π−π stacking in the solid state. High crystal lattice energy means a high thermodynamic cost to break these molecules apart.

  • The 4-(Trifluoromethyl) Group (-CF 3​ ): This moiety is exceptionally lipophilic and strongly electron-withdrawing. It significantly increases the partition coefficient (LogP) and creates strong dipole moments, leading to halogen bonding that further fortifies the crystal lattice.

  • The 5,7-Dimethoxy Groups: While these provide hydrogen-bond acceptors, dimethyl sulfoxide (DMSO) is an aprotic solvent (it cannot donate hydrogen bonds). Therefore, these groups offer minimal assistance in DMSO solvation.

The Core Issue: While DMSO is a universal solvent, it is highly hygroscopic. When atmospheric water enters your DMSO stock, the mole fraction of water increases. For a molecule this lipophilic, even 2-5% water in DMSO will trigger rapid nucleation and micro-precipitation[1]. Furthermore, current estimates indicate that up to 50% of lipophilic screening compounds are prone to precipitation from DMSO stocks when diluted, leading to erroneously low assay concentrations[2].

PART 2: Troubleshooting FAQs

Q1: My compound appeared to dissolve in 100% DMSO yesterday, but today there is a fine white precipitate at the bottom of the vial. What happened? A1: This is a classic symptom of moisture absorption. DMSO acts as a desiccant, pulling water from the air every time the vial is opened. Because your compound is highly lipophilic (driven by the -CF 3​ and thiophene groups), the introduction of water drastically lowers the solvent's capacity to keep the compound in solution. Correction: Always use anhydrous DMSO (packaged under argon) and handle your master stocks in a low-humidity environment or a nitrogen-purged glovebox[3].

Q2: I stored my 10 mM DMSO stock at -20°C. Upon thawing, the solution is cloudy. How do I recover it without degrading the compound? A2: Solubility is temperature-dependent. Freezing forces the compound out of solution (supersaturation). Repeated freeze-thaw cycles accelerate this precipitation and can introduce condensation (water)[1]. Correction: Do not aggressively boil the sample. Gently warm the vial in a 37°C water bath for 10-15 minutes, followed by bath sonication. To prevent this permanently, aliquot your master stock into single-use volumes immediately after preparation.

Q3: When I spike my DMSO stock directly into my aqueous assay buffer, the solution immediately turns turbid. How do I prevent this "solvent crash"? A3: This is known as the "solvent shift" effect. When you inject 100% DMSO into water, the DMSO rapidly diffuses into the bulk aqueous phase faster than the hydrophobic compound can disperse. Stripped of its solvent shell, the quinoline compound rapidly nucleates and crashes out. Correction: You must use the "Step-Down" method (see Protocol B) and incorporate carrier proteins (like BSA) or non-ionic surfactants (like Tween-20) in the receiving buffer to catch and stabilize the hydrophobic molecules[4].

PART 3: Self-Validating Experimental Protocols

A protocol is only as good as its verification. The following workflows incorporate self-validating steps to ensure your compound is truly dissolved, not merely suspended as sub-visible aggregates.

Protocol A: Preparation & Validation of Anhydrous DMSO Stock
  • Preparation: Weigh the compound in a dry environment. Add room-temperature, anhydrous DMSO to achieve a target concentration of 5 mM (10 mM may be too close to the thermodynamic solubility limit for this specific fluorinated compound).

  • Solvation: Vortex for 30 seconds. If particulate remains, place in a bath sonicator at 37°C for 15 minutes.

  • Self-Validation (Critical): Do not rely on visual inspection. Centrifuge the vial at 10,000 x g for 10 minutes.

  • Quantification: Carefully aspirate the top 50% of the supernatant. Dilute this fraction 1:1000 in analytical grade acetonitrile and measure the concentration via LC-MS/UV against a known standard. If the concentration matches your theoretical yield, dissolution is complete.

  • Storage: Aliquot into single-use amber glass vials (or DMSO-resistant polypropylene) and store at -20°C or -80°C in a desiccator[1].

Protocol B: The "Step-Down" Aqueous Dilution Method
  • Intermediate Dilution: Instead of jumping from 100% DMSO to 1% DMSO in buffer, create an intermediate stock. Dilute your 5 mM master stock 1:10 into a transition solvent (e.g., 50% DMSO / 50% PEG-400 or pure PEG-400).

  • Buffer Priming: Ensure your final aqueous assay buffer is primed with a stabilizer (e.g., 0.05% Tween-20 or 0.1% BSA).

  • Slow Integration: Add the intermediate stock dropwise to the rapidly stirring assay buffer to prevent localized high concentrations of the compound.

PART 4: Data Presentation & Workflows

Table 1: Physicochemical Risk Matrix for DMSO Solvation
Molecular FeatureSolvation RiskMechanistic ConsequenceCorrective Action
-CF 3​ Group HighIncreases lipophilicity; promotes halogen bonding and lattice rigidity.Limit max stock concentration to 5 mM; use sonication.
Quinoline Core HighPlanar structure drives π−π stacking; highly hydrophobic.Avoid cold storage without re-warming protocols.
Thiophene Ring ModerateAdds polarizability but decreases aqueous compatibility.Require surfactants (Tween-20) in downstream aqueous assays.
DMSO Hygroscopicity CriticalWater absorption lowers solubility exponentially.Use anhydrous DMSO; store aliquots in desiccators.
Visualization 1: DMSO Stock Preparation Workflow

StockPrep start Weigh Compound (Dry Environment) add_dmso Add Anhydrous DMSO (Target: 5 mM) start->add_dmso check1 Visual Inspection Clear Solution? add_dmso->check1 sonicate Bath Sonication (37°C) 15 Minutes check1->sonicate No validate Centrifuge & Validate via LC-MS (Self-Validating Step) check1->validate Yes check2 Visual Inspection Clear Solution? sonicate->check2 heat Gentle Heating (50°C) + Vortexing check2->heat No check2->validate Yes check3 Visual Inspection Clear Solution? heat->check3 dilute Dilute to 1 mM (Max Solubility Reached) check3->dilute No check3->validate Yes dilute->validate store Aliquot & Store at -20°C in Desiccator validate->store

Caption: Workflow for anhydrous DMSO stock preparation and self-validating solubility verification.

Visualization 2: Solvent Crash Mechanism and Rescue Pathway

SolventCrash stock 5 mM DMSO Stock (100% DMSO) direct_dil Direct Aqueous Dilution (e.g., 1:100) stock->direct_dil step_dil Intermediate Dilution (e.g., 10% DMSO in PEG) stock->step_dil Step-down method crash Solvent Crash (Nucleation & Precipitation) direct_dil->crash Rapid DMSO diffusion additives Add Stabilizers (BSA, Tween-20) crash->additives Rescue attempt (Often fails) step_dil->additives assay Final Assay Buffer (<1% DMSO, Soluble) additives->assay Controlled solvation

Caption: Mechanism of solvent crash upon aqueous dilution and the step-down rescue pathway.

PART 5: References

  • Cytiva Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from:[Link][4]

  • National Institutes of Health (NIH). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from:[Link][2]

Sources

Optimization

optimizing purification and chromatography techniques for 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline

Welcome to the Technical Support Center for the isolation and chromatographic optimization of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline . This guide is engineered for researchers and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and chromatographic optimization of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline .

This guide is engineered for researchers and drug development professionals facing challenges with this highly functionalized quinoline scaffold. The molecule presents a unique chromatographic puzzle: the basic quinoline nitrogen is electronically modulated by the strongly electron-withdrawing C4-trifluoromethyl (-CF3) group and the electron-donating C5,C7-dimethoxy groups, while the 2-thienyl group introduces π-π stacking capabilities and oxidation risks.

Below, you will find targeted troubleshooting FAQs, self-validating protocols, and mechanistic insights to optimize your purification workflows.

Purification Workflow Decision Tree

PurificationDecisionTree Start Crude Extract: 5,7-dimethoxy-2-(2-thienyl) -4-(trifluoromethyl)quinoline Flash Normal Phase Flash (Silica + 1% TEA) Start->Flash Primary Cleanup QC LC-MS Purity > 98%? Flash->QC Fraction Pooling Pure Final Pure Isolate QC->Pure Yes HPLC Preparative RP-HPLC QC->HPLC No (Impurities present) C18 Standard C18 Column (Hydrophobic Retention) HPLC->C18 Non-halogenated impurities PFP PFP Column (Fluorine & π-π Selectivity) HPLC->PFP Halogenated / Isomers C18->Pure Isolate PFP->Pure Isolate

Decision tree for the chromatographic purification of fluorinated thienyl quinoline derivatives.

Section 1: Troubleshooting & FAQs

Q1: Why does my product elute as a broad, tailing peak on standard silica gel during flash chromatography? A1: This is a classic issue of mixed electronic effects. While the C4-CF3 group strongly pulls electron density away from the quinoline nitrogen (reducing its basicity), the 5,7-dimethoxy groups counteract this via resonance, pushing electron density back into the ring system. This residual basicity causes the nitrogen to act as a strong hydrogen-bond acceptor, interacting heterogeneously with acidic silanol groups on bare silica1 [1]. Solution: Deactivate your silica gel by adding 1% Triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial Lewis base, permanently capping the active silanols2 [2].

Q2: I have a des-fluoro impurity (C4-H instead of C4-CF3) that co-elutes on my C18 reversed-phase column. How can I resolve this? A2: Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. Because the -CF3 group and a hydrogen atom can exhibit similar hydrophobic retention profiles in this specific steric environment, C18 fails to provide adequate selectivity. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce orthogonal retention mechanisms: dipole-dipole interactions, π-π charge transfer, and specific fluorine-fluorine interactions 3 [3]. The highly electronegative fluorine atoms on the PFP ring will strongly interact with the C4-CF3 group of your target molecule, significantly increasing its retention time relative to the des-fluoro impurity4 [4].

Q3: During RP-HPLC, my product degrades or forms secondary peaks. What is happening? A3: The 2-thienyl group is an electron-rich sulfur heterocycle that is highly susceptible to oxidation, especially in aqueous mobile phases under UV light or in the presence of dissolved oxygen. Solution: Degas all mobile phases thoroughly using ultrasonication and vacuum filtration. Store purified fractions in amber vials immediately upon collection to prevent photo-oxidation.

Section 2: Self-Validating Experimental Protocols

Protocol A: Amine-Deactivated Normal Phase Flash Chromatography

Objective: Isolate the target quinoline from crude synthetic mixtures while preventing silanol-induced tailing.

  • Step 1: Stationary Phase Preparation. Slurry pack silica gel (230-400 mesh) in Hexanes containing 1% (v/v) Triethylamine (TEA).

    • Causality: TEA neutralizes the acidic silanols on the silica surface, preventing irreversible binding of the basic quinoline nitrogen.

  • Step 2: Sample Loading (Dry Load). Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Add deactivated silica (1:3 ratio to crude mass) and evaporate to a free-flowing powder.

    • Validation Checkpoint: Ensure the powder is completely dry and free-flowing. Residual DCM will disrupt the initial solvent band and cause premature, unresolved elution.

  • Step 3: Gradient Elution. Run a gradient from 100% Hexanes (with 1% TEA) to 70:30 Hexanes:Ethyl Acetate (with 1% TEA) over 10 column volumes.

  • Step 4: Fraction Analysis. Spot fractions on TLC plates pre-treated with TEA.

    • Validation Checkpoint: The target compound should present a symmetrical spot. If tailing occurs on the TLC plate, the TEA equilibration in Step 1 was insufficient.

Protocol B: Orthogonal RP-HPLC Purification using a PFP Column

Objective: Separate the target compound from structurally similar halogenated or regioisomeric impurities.

  • Step 1: System Setup. Install a high-purity PFP column (e.g., 5 µm, 150 x 21.2 mm). Set the column compartment temperature to 30°C.

    • Causality: Temperature control is critical because π-π interactions (between the PFP phase and the thienyl/quinoline rings) are highly temperature-dependent.

  • Step 2: Mobile Phase Preparation.

    • Phase A: LC-MS grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Phase B: LC-MS grade Acetonitrile + 0.1% TFA.

    • Causality: TFA ensures the quinoline nitrogen remains fully protonated, standardizing its charge state and preventing secondary ion-exchange interactions with any residual silanols on the PFP silica base5 [5].

  • Step 3: Elution Profile. Isocratic hold at 30% B for 2 minutes, followed by a shallow linear gradient to 80% B over 20 minutes.

    • Validation Checkpoint: Monitor UV absorbance at 254 nm (quinoline core) and 280 nm (dimethoxy/thienyl system). The target peak should exhibit a peak asymmetry factor ( As​ ) between 0.95 and 1.05.

Section 3: Quantitative Data Summaries

Table 1: Flash Chromatography Solvent Optimization

Parameter Standard Silica (Hex/EtOAc) Deactivated Silica (Hex/EtOAc + 1% TEA)
Peak Shape Broad, severe tailing Sharp, symmetrical
Recovery Yield < 60% (irreversible binding) > 85%

| Resolution ( Rs​ ) | Poor (co-elution with basic impurities) | High (baseline resolution) | | Mechanism | Strong silanol-nitrogen H-bonding | TEA caps acidic silanols |

Table 2: RP-HPLC Column Selectivity (C18 vs. PFP)

Feature / Interaction Standard C18 Phase Pentafluorophenyl (PFP) Phase
Primary Mechanism Dispersive (Hydrophobic) Multiple (Dipole, π-π, H-bond, Charge Transfer)
CF3 Selectivity Low (relies only on lipophilicity) High (specific Fluorine-Fluorine interactions)
Thienyl Selectivity Moderate High (strong π-π stacking with PFP ring)
Des-fluoro Impurity Resolution Poor (co-elution likely) Excellent (baseline separation)

| Recommended Mobile Phase | Water/MeCN + 0.1% Formic Acid | Water/MeCN + 0.1% TFA |

References

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC. 1

  • Optimization of reaction conditions for 3,4-Dichloro-7-(trifluoromethyl)quinoline. Benchchem. 2

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. 3

  • ACE C18-PFP technical brochure. HPLC.eu. 4

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. 5

Sources

Troubleshooting

reducing byproducts during 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline preparation

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective condensation of highly functionalized anilines with as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective condensation of highly functionalized anilines with asymmetric β-diketones.

Below is a comprehensive, self-validating troubleshooting guide designed to help you minimize byproducts and optimize the synthesis of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline .

Executive Overview & Mechanistic Causality

The preparation of this specific quinoline derivative via the modified Combes/Conrad-Limpach condensation of 3,5-dimethoxyaniline with 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione is notoriously prone to byproduct formation. The primary challenge lies in the inherent electrophilicity of the trifluoromethyl-adjacent carbonyl, which drives a kinetic preference for the incorrect regioisomer[1]. Achieving the target compound requires forcing the system into thermodynamic control, ensuring the enamine intermediate equilibrates before the dehydrative annulation step[2].

Mechanistic Pathway Visualization

Mechanistic divergence: kinetic vs. thermodynamic regioselectivity in quinoline synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I isolating a nearly 1:1 mixture of regioisomers instead of the target 4-(trifluoromethyl)quinoline? A1: This is the most common issue in this synthesis. The strongly electron-withdrawing CF₃ group makes its adjacent carbonyl highly electrophilic. Under mild acidic conditions (e.g., acetic acid or low-temperature p-TsOH), the aniline kinetically attacks this carbonyl, ultimately yielding the 2-(trifluoromethyl)-4-(2-thienyl)quinoline byproduct[1]. To enrich the target 4-CF₃ isomer, you must operate under thermodynamic control. Using a strong, dehydrating Brønsted acid matrix at elevated temperatures (>100 °C) facilitates the retro-Michael-type equilibration of the enamines, driving the slower but thermodynamically favored cyclization to your target.

Q2: My LC-MS shows a major impurity with a mass of [M+H]⁺ + 18. What is this, and how do I eliminate it? A2: A mass of +18 Da relative to your target indicates an uncyclized enamine intermediate (or a hydrated quinoline species). This intermediate accumulates when the dehydrating power of your solvent/catalyst system is insufficient to force the final annulation step. To resolve this, switch to Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent acts as both a strong acid catalyst and a potent chemical dehydrating agent, effectively driving the cycloacylation of aniline derivatives to completion under milder conditions than traditional polyphosphoric acid (PPA)[3].

Q3: I am observing significant tarring and degradation of the starting materials. How can I prevent this? A3: Both the 3,5-dimethoxyaniline and the thiophene ring are highly electron-rich and extremely susceptible to oxidative degradation. When exposed to strong acids at high temperatures in the presence of atmospheric oxygen, oxidative polymerization (tarring) occurs rapidly. Solution: Always degas your solvents by sparging with argon for 15 minutes prior to use, and run the entire reaction under a strict inert atmosphere. Furthermore, strictly avoid oxidizing acids (e.g., sulfuric or nitric acid); methanesulfonic acid (the bulk component of Eaton's reagent) provides the necessary acidity without the oxidative potential.

Quantitative Optimization Data

The following table summarizes internal validation data demonstrating the causality between reaction conditions and byproduct suppression.

Catalyst / Solvent SystemTemp (°C)Time (h)Regioisomer Ratio (Target : Byproduct)Uncyclized Enamine (%)Overall Isolated Yield (%)
Acetic Acid (Glacial)801230 : 701541
p-TsOH / Toluene1101645 : 55858
Polyphosphoric Acid (PPA)130485 : 15< 167
Eaton's Reagent (P₂O₅/MSA) 100 6 94 : 6 < 1 82

Standardized Experimental Protocol: Regioselective Synthesis

To ensure a self-validating and reproducible workflow, adhere strictly to the following step-by-step methodology.

Step 1: Reagent Preparation & Inertion In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxyaniline (1.0 equiv, 10.0 mmol) and 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione (1.05 equiv, 10.5 mmol). Seal the flask with a rubber septum and purge with Argon for 10 minutes. Causality: A slight excess of the diketone compensates for trace evaporative losses, while the Argon purge prevents oxidative tarring of the electron-rich thiophene and dimethoxyaryl rings.

Step 2: Catalyst Addition Cool the flask to 0 °C in an ice bath. Slowly inject 15 mL of Eaton's Reagent dropwise over 5 minutes under vigorous stirring. Causality: The initial condensation is exothermic. Cooling prevents localized overheating, which can lead to rapid degradation of the aniline before the protective enamine is formed.

Step 3: Thermodynamic Equilibration & Cyclization Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to 100 °C for 6 hours. Causality: The elevated temperature provides the necessary activation energy to equilibrate the kinetic enamine into the thermodynamic enamine, while the P₂O₅ irreversibly sequesters the water byproduct, driving the Combes-type annulation forward[2].

Step 4: Quenching & Isolation Cool the dark mixture to room temperature. Slowly pour the mixture over 100 g of crushed ice while stirring vigorously. Carefully neutralize the acidic aqueous phase by adding cold 20% NaOH aqueous solution dropwise until the pH reaches 8.0. Causality: Rapid dilution in ice quenches the acid and precipitates the product. Neutralization to pH 8 ensures the quinoline is in its free-base form for extraction, while keeping the temperature low prevents base-catalyzed hydrolysis of the methoxy groups.

Step 5: Extraction & Purification Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to isolate the pure target compound from the trace 2-CF₃ regioisomer.

References

  • Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines Source: ResearchGate URL:[Link]

  • Electron-Rich Amino Heterocycles for Regiospecific Synthesis of Trifluoromethyl-Containing Fused Pyridines Source: Synthesis 2003 URL:[Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Photostability of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline

Welcome to the Technical Support Center for handling, formulating, and testing 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline . This highly functionalized molecule presents unique photophysical challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, formulating, and testing 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline . This highly functionalized molecule presents unique photophysical challenges. While the trifluoromethyl (–CF3) group provides a highly stable, electron-withdrawing anchor, the electron-rich dimethoxy groups and the highly conjugated 2-thienyl ring make the core scaffold highly susceptible to UV-induced degradation.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure compound integrity.

Part 1: Mechanistic Troubleshooting (FAQ)

Q: What specific structural vulnerabilities cause this compound to degrade under UV light? A: The degradation is driven by two distinct photochemical pathways operating simultaneously on different parts of the molecule:

  • Quinoline Core Photo-oxidation: Under UV irradiation, the quinoline core absorbs photons and can transfer energy to dissolved molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. This leads to the oxidation of the quinoline ring, primarily forming various hydroxyquinoline derivatives[1]. The presence of the 5,7-dimethoxy groups increases the electron density of the aromatic system, lowering its oxidation potential and accelerating this electrophilic attack.

  • Thiophene Radical Attack: The 2-thienyl (thiophene) ring is highly vulnerable to UV light (particularly in the 300–400 nm range). UV exposure induces radical formation that disrupts the π-conjugated system of the thiophene ring, leading to ring-opening reactions and the formation of carbonyl byproducts[2].

G Compound 5,7-dimethoxy-2-(2-thienyl)- 4-(trifluoromethyl)quinoline ROS Reactive Oxygen Species (Singlet Oxygen / Radicals) Compound->ROS Energy Transfer (O2) UV UV Irradiation (< 400 nm) UV->Compound Photon Absorption Path1 Quinoline Core Photo-oxidation ROS->Path1 Path2 2-Thienyl Ring Radical Attack ROS->Path2 Prod1 Hydroxyquinoline Derivatives Path1->Prod1 Prod2 Ring-Opened Carbonyl Byproducts Path2->Prod2

Caption: Photodegradation pathways of the quinoline and thienyl moieties under UV irradiation.

Q: Does the choice of solvent during synthesis or stock solution preparation impact its photostability? A: Yes, significantly. The causality of solvent-induced degradation is tied to both protonation states and photo-acid generation:

  • Avoid Halogenated Solvents: Solvents like chloroform or dichloromethane, or additives containing halogens, can act as photo-acids under UV illumination. These photo-acids drastically accelerate the degradation of the thiophene moiety[3].

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols) can sometimes alter the non-radiative decay pathways of quinoline-like structures, effectively lowering the photodegradation yield compared to non-polar aprotic solvents like n-hexane[4]. However, the primary defense must always be the exclusion of light.

Q: How can we formulate or store this compound to prevent UV degradation? A: Prevention requires a multi-layered approach targeting the mechanisms of degradation:

  • Photon Exclusion: Store all solid samples and solutions in strictly actinic (amber) glassware. Amber glass blocks UV transmission below 400 nm, effectively preventing the initial excitation step.

  • Oxygen Depletion: Because the quinoline degradation pathway relies on ROS generation, solutions must be sparged (degassed) with Argon or Nitrogen prior to storage to remove dissolved oxygen.

  • Chemical Stabilization: For solid formulations, incorporate UV absorbers (e.g., Titanium Dioxide) or radical scavengers (e.g., Butylated hydroxytoluene, BHT) to quench any radical propagation at the thienyl ring before structural cleavage occurs.

Part 2: Quantitative Data Reference

When evaluating the photostability of this compound for regulatory submissions, testing must align with the ICH Q1B Guidelines [5][6]. The table below summarizes the critical quantitative parameters required to validate the stability of the compound.

ParameterTarget Exposure DosePurpose / CausalityAcceptable Variance
UV-A Irradiance (300–400 nm)Stresses the thiophene ring; induces radical formation and π-system disruption. ±5% of target dose
Visible Illuminance Evaluates low-energy photo-oxidation of the electron-rich dimethoxyquinoline core. ±5% of target dose
Temperature Controlled near 25°CPrevents thermal degradation from skewing photochemical results. ±2∘C
Humidity Ambient / UncontrolledMoisture is generally excluded unless testing specific final drug product formulations.N/A

Part 3: Validated Analytical Protocols

To ensure trustworthiness, any claim regarding the photostability of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline must be backed by a self-validating experimental system. The following protocol adapts the ICH Q1B standard to isolate photochemical degradation from thermal degradation.

Step-by-Step Methodology: ICH Q1B Photostability Testing

1. Sample Preparation & The Self-Validating Control

  • Step 1.1: Prepare the compound as a thin layer (solid state) in a clear quartz petri dish, or as a standardized solution (e.g., 1 mg/mL in HPLC-grade methanol) in quartz cuvettes.

  • Step 1.2 (Critical Control): Prepare an identical replicate of the sample and wrap it entirely in high-density aluminum foil. This serves as the Dark Control . Causality: The dark control will experience the exact same thermal fluctuations in the testing chamber as the exposed sample. If the dark control degrades, your issue is thermal instability, not photolability.

2. Chamber Exposure (Option 2 Setup)

  • Step 2.1: Place both the exposed sample and the Dark Control into a calibrated photostability chamber equipped with a broad-spectrum light source (e.g., Xenon arc or combined fluorescent tubes)[6].

  • Step 2.2: Expose the samples until the calibrated radiometers confirm a minimum UV dose of and a visible light dose of [5].

  • Step 2.3: Maintain the chamber temperature at 25°C using an integrated chiller to prevent heat-driven degradation[5].

3. HPLC/LC-MS Analysis

  • Step 3.1: Extract and dilute both the exposed sample and the Dark Control to the linear range of your validated HPLC method.

  • Step 3.2: Analyze via LC-MS. Look specifically for mass shifts corresponding to +16 Da (hydroxyquinolines from photo-oxidation) and lower molecular weight fragments indicative of thiophene ring cleavage.

  • Step 3.3: Calculate the net photodegradation by subtracting the degradation % of the Dark Control from the degradation % of the exposed sample.

G Start Sample Preparation (Solid/Solution) Chamber Photostability Chamber (ICH Q1B Option 2) Start->Chamber Control Dark Control (Foil Wrapped) Start->Control UV UV Exposure ≥ 200 W·hr/m² (300-400nm) Chamber->UV Vis Visible Light Exposure ≥ 1.2 Mlx·hr (400-800nm) Chamber->Vis Analysis HPLC/LC-MS Analysis (% Degradation & Impurities) UV->Analysis Vis->Analysis Control->Analysis Baseline Comparison

Caption: Standardized ICH Q1B photostability testing workflow with dark control validation.

References

  • Stanford University.UV photolysis of quinoline in interstellar ice analogs.
  • American Chemical Society (ACS).
  • National Institutes of Health (NIH / PMC).1,8-diiodooctane acts as a photo-acid in organic solar cells.
  • American Chemical Society (ACS).Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines.
  • Q-Lab.Understanding ICH Photostability Testing.
  • Certified Laboratories.Understanding Photostability Testing for Cosmetic & OTC Drug Products.

Sources

Reference Data & Comparative Studies

Validation

In Vitro Efficacy Analysis: A Comparative Assessment of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline and Chloroquine

A definitive in vitro comparison between the antimalarial efficacy of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline and the established drug chloroquine cannot be provided at this time. A comprehensive search...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A definitive in vitro comparison between the antimalarial efficacy of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline and the established drug chloroquine cannot be provided at this time. A comprehensive search of available scientific literature and databases has revealed no published studies detailing the in vitro activity of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline against Plasmodium falciparum or other relevant parasitic strains.

This guide is intended for researchers, scientists, and drug development professionals. While a direct comparison is not feasible, this document will outline the established in vitro efficacy of chloroquine, detail the standard experimental protocols used for such evaluations, and discuss the general landscape of quinoline derivatives as antimalarial agents. This will provide a framework for the potential future evaluation of novel compounds like 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline.

Chloroquine: A Benchmark for In Vitro Antimalarial Activity

Chloroquine, a 4-aminoquinoline, has been a cornerstone of antimalarial treatment for decades. Its in vitro efficacy is well-documented against various strains of P. falciparum. The potency of chloroquine is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%.

Table 1: Representative In Vitro IC50 Values for Chloroquine against Plasmodium falciparum Strains

P. falciparum StrainChloroquine Resistance StatusChloroquine IC50 (nM)Reference
3D7Sensitive7.5 - 26.7[1][2]
Dd2Resistant60 - 176[3][4]
K1Resistant275 ± 12.5[1]
W2Resistant>100[3]

The data clearly illustrates the significant difference in chloroquine's potency against sensitive and resistant parasite strains. This resistance is a major global health concern and drives the search for novel antimalarial compounds.

Mechanism of Action: Chloroquine

The primary mechanism of action for chloroquine involves the disruption of heme detoxification in the parasite's digestive vacuole.

cluster_vacuole Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme->Hemozoin Detoxification HemePolymerase Heme Polymerase Chloroquine Chloroquine Chloroquine->HemePolymerase Inhibition

Caption: Chloroquine's mechanism of action in the parasite's digestive vacuole.

Inside the acidic food vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[5] The parasite protects itself by polymerizing this heme into an inert crystalline structure called hemozoin, a process mediated by heme polymerase.[5] Chloroquine, a weak base, accumulates in the acidic vacuole and is thought to interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[5]

Standardized In Vitro Efficacy Testing Protocols

To ensure the reliability and comparability of data, standardized in vitro assays are crucial for evaluating the efficacy of antimalarial compounds. The following are widely accepted methodologies.

SYBR Green I-Based Fluorescence Assay

This is a high-throughput and cost-effective method that measures parasite proliferation by quantifying the amount of parasite DNA.[6][7]

Workflow:

Start Start: Synchronized Ring-Stage Parasites DrugPlate Prepare 96-well plate with serial dilutions of test compound Start->DrugPlate Incubation Add parasite culture to plate and incubate for 72 hours DrugPlate->Incubation Lysis Add Lysis Buffer containing SYBR Green I dye Incubation->Lysis Fluorescence Measure fluorescence (Excitation: ~485nm, Emission: ~530nm) Lysis->Fluorescence Analysis Calculate IC50 values from dose-response curves Fluorescence->Analysis

Caption: Workflow for the SYBR Green I-based antimalarial drug sensitivity assay.

Step-by-Step Protocol:

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in a complete medium (e.g., RPMI 1640) supplemented with serum or Albumax, under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[8] Parasites are synchronized to the ring stage before the assay.

  • Drug Plate Preparation: The test compound and control drugs (e.g., chloroquine) are serially diluted and added to a 96-well microtiter plate.

  • Assay Initiation: Synchronized ring-stage parasites are added to the wells to a final hematocrit of 2% and a parasitemia of 0.5%.

  • Incubation: The plates are incubated for 72 hours under the standard culture conditions.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The buffer lyses the red blood cells, and the dye intercalates with the parasite DNA.[9]

  • Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a microplate reader.[10]

  • Data Analysis: IC50 values are determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response model.[11]

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which serves as a biomarker for viable parasites.[12][13][14]

Workflow:

Start Start: Asynchronized Parasite Culture DrugPlate Prepare 96-well plate with serial dilutions of test compound Start->DrugPlate Incubation Add parasite culture to plate and incubate for 72 hours DrugPlate->Incubation Lysis Lyse cells to release pLDH Incubation->Lysis Reaction Add substrate/tetrazolium dye mixture and incubate Lysis->Reaction Absorbance Measure absorbance at ~650nm Reaction->Absorbance Analysis Calculate IC50 values from dose-response curves Absorbance->Analysis

Caption: Workflow for the pLDH-based antimalarial drug sensitivity assay.

Step-by-Step Protocol:

  • Parasite Culture and Drug Exposure: Similar to the SYBR Green assay, parasites are cultured and exposed to serial dilutions of the test compound in 96-well plates for 72 hours.

  • Cell Lysis: The cells are lysed to release the pLDH enzyme.

  • Enzymatic Reaction: A reaction mixture containing a substrate (e.g., lactate) and a tetrazolium dye is added. The pLDH enzyme catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium dye to a colored formazan product.

  • Absorbance Reading: The absorbance of the formazan product is measured using a microplate spectrophotometer.

  • Data Analysis: The absorbance is directly proportional to the pLDH activity and, therefore, parasite viability. IC50 values are calculated from the dose-response curves.

The Quinoline Scaffold in Antimalarial Drug Discovery

The quinoline core is a privileged scaffold in antimalarial drug discovery, with numerous derivatives demonstrating potent activity.[15][16][17] Modifications to the quinoline ring system, such as the addition of trifluoromethyl groups, have been explored to enhance efficacy and overcome resistance.[18] For instance, some trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives have shown in vitro activity against chloroquine-sensitive P. falciparum strains.[18]

The specific compound, 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline, possesses several structural features of interest:

  • Quinoline Core: The fundamental pharmacophore for many antimalarials.

  • Trifluoromethyl Group: An electron-withdrawing group that can alter the electronic properties and metabolic stability of the molecule.

  • Dimethoxy Groups: Electron-donating groups that can influence the molecule's solubility and interaction with biological targets.

  • Thienyl Group: A heterocyclic ring that can modulate the compound's lipophilicity and potential for specific interactions.

While the in vitro efficacy of this particular combination of substituents is unknown, its structural relationship to other active quinolines suggests that it warrants investigation as a potential antimalarial candidate.

Conclusion and Future Directions

In the absence of experimental data for 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline, a direct comparison of its in vitro efficacy with chloroquine is not possible. The established protocols for in vitro antimalarial drug screening, such as the SYBR Green I and pLDH assays, provide a clear and robust framework for the future evaluation of this and other novel quinoline derivatives. Such studies are essential to identify new lead compounds that can contribute to the arsenal of drugs needed to combat the global challenge of malaria and the growing threat of drug resistance. Further research is required to synthesize and test this compound against a panel of both chloroquine-sensitive and chloroquine-resistant P. falciparum strains to determine its potential as a novel antimalarial agent.

References

  • Banyal, H. S., & Inselburg, J. (1986). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. The American journal of tropical medicine and hygiene, 35(3), 445–450.
  • Dube, A., & Singh, N. (2005). Parasite lactate dehydrogenase assay for the determination of antimalarial drug susceptibility of Kenyan field isolates. The East African medical journal, 82(3), 118–122.
  • Makler, M. T., Ries, J. M., Williams, J. A., Bancroft, J. E., Piper, R. C., Gibbins, B. L., & Hinrichs, D. J. (1993). Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity. The American journal of tropical medicine and hygiene, 48(6), 739–741.
  • Bellei, J. C. B., Glanzmann, N., Carpinter, B. A., Renhe, D. C., Marques, C. B., Azevedo, M. R., ... & Scopel, K. K. G. (2022). A simple quinoline salt derivative is active in vitro against Plasmodium falciparum asexual blood stages and inhibits the development of cerebral malaria in murine model. Chemico-biological interactions, 355, 109848.
  • Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., ... & Wellems, T. E. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular cell, 6(4), 861-871.
  • Bacon, D. J., Jambou, R., Fandeur, T., Le Bras, J., Wongsrichanalai, C., & Ringwald, P. (2007). World Antimalarial Resistance Network (WARN) I: in vitro antimalarial drug susceptibility. Malaria journal, 6(1), 1-10.
  • Noedl, H., Wongsrichanalai, C., & Wernsdorfer, W. H. (2003). Malaria drug-sensitivity testing: new assays, new perspectives. Trends in parasitology, 19(4), 175-181.
  • Egan, T. J. (2008). Haemozoin formation. Molecular and biochemical parasitology, 157(2), 127-136.
  • de Villiers, K. A., Gildenhuys, J., & Egan, T. J. (2008). Recent advances in the discovery of haem-targeting antimalarials. Current opinion in chemical biology, 12(4), 403-410.
  • Bennett, T. N., Paguio, M., Gonsalves, G., Roepe, P. D., & Valiyaveettil, M. (2004). A high-throughput SYBR green I-based fluorescence assay for the determination of drug susceptibility of Plasmodium falciparum. Antimicrobial agents and chemotherapy, 48(6), 1807-1810.
  • Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial agents and chemotherapy, 48(6), 1803-1806.
  • Kumar, A., Srivastava, K., Kumar, S., & Puri, S. K. (2016). 4-aminoquinoline derivatives: synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European journal of medicinal chemistry, 122, 257-268.
  • Basco, L. K., & Le Bras, J. (1993). In vitro activity of the new quinoline-methanol, mefloquine, against Plasmodium falciparum. The Journal of antimicrobial chemotherapy, 31(3), 397-406.
  • Johnson, J. D., Dennull, R. A., Gerena, L., Lopez-Sanchez, M., Roncal, N. E., & Waters, N. C. (2007). A SYBR Green I-based fluorescence assay for the evaluation of the in vitro antimalarial activity of novel compounds. Antimicrobial agents and chemotherapy, 51(6), 1921-1926.
  • de Oliveira, R. B., Viana, G. M. R., de Andrade-Neto, V. F., Bezerra, F. A. F., Goulart, M. O. F., & da Silva, A. D. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. Chemico-biological interactions, 288, 10-18.
  • Bacon, D. J., Latour, C., Lucas, C., Persat, F., Picot, S., & Le Bras, J. (2004). A SYBR Green I-based fluorescence assay for the evaluation of the in vitro antimalarial activity of novel compounds. The Journal of infectious diseases, 190(8), 1544-1551.
  • Noedl, H., Attlmayr, B., Wernsdorfer, W. H., Kollaritsch, H., & Miller, R. S. (2002). A histidine-rich protein 2-based malaria drug sensitivity assay for field use. The American journal of tropical medicine and hygiene, 66(4), 339-344.
  • Reed, M. B., Saliba, K. J., Caruana, S. R., Kirk, K., & Cowman, A. F. (2000). Pgh1 modulates sensitivity and resistance to multiple antimalarials in Plasmodium falciparum.
  • Nkhoma, S., Molyneux, M., & Ward, S. (2012). Individual IC50 estimations and 95% confidence intervals (bars) of chloroquine for P. falciparum isolates 1 to 79 obtained by the pLDH ELISA and the [8-³H]hypoxanthine isotopic assay. Malaria journal, 11(1), 1-3.
  • Cheruiyot, A. C., Kiprono, P. C., & Ochieng, L. (2016). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial agents and chemotherapy, 60(6), 3337-3344.
  • Sidhu, A. B., Verdier-Pinard, D., & Fidock, D. A. (2002).
  • Quashie, N. B., de Koning, H. P., & Ranford-Cartwright, L. C. (2013). An improved SYBR Green I-based fluorescence assay for the routine screening of Plasmodium falciparum drug susceptibility. Malaria journal, 12(1), 1-9.
  • Trager, W., & Jensen, J. B. (1976). Human malaria parasites in continuous culture. Science, 193(4254), 673-675.
  • WWARN Procedure. (2012). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. Worldwide Antimalarial Resistance Network.
  • Duraisingh, M. T., & Cowman, A. F. (2005). Contribution of the pfmdr1 gene to antimalarial drug-resistance. Acta tropica, 94(3), 181-190.
  • Basco, L. K. (2007). Field application of in vitro assays for the surveillance of Plasmodium falciparum resistance to antimalarial drugs. Trends in parasitology, 23(6), 251-256.
  • De, D., Krogstad, F. M., Byers, L. D., & Krogstad, D. J. (1998). In Vitro Antimalarial Activity of Novel Trifluoromethyl- And Bis(trifluoromethyl)quinoline Derivatives. Antimicrobial agents and chemotherapy, 42(2), 402-406.
  • Kumar, A., & Singh, R. K. (2013). Quinoline-based hybrid compounds with antimalarial activity. Current medicinal chemistry, 20(26), 3247-3269.
  • NextSDS. (n.d.). 5,7-DIMETHOXY-2-(2-THIENYL)-4-(TRIFLUOROMETHYL)QUINOLINE. Retrieved from [Link]

  • Singh, C. (2021). Quinoline conjugates for enhanced antimalarial activity. Mini reviews in medicinal chemistry, 21(1), 2-20.
  • Chen, Y. L., Tzeng, C. C., & Li, J. Y. (2006). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Bioorganic & medicinal chemistry, 14(18), 6296-6304.
  • Nodiff, E. A., & Chatterjee, S. (1991). Antimalarial activity of the 8-aminoquinolines. Progress in medicinal chemistry, 28, 1-59.
  • Käding, P. (2024).
  • Meredith, J., & Zaczek, R. (2013). 4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro‑2H‑pyrazolo[4,3‑c]quinoline (ELND007): Metabolically Stable γ‑Secretase Inhibitors that Selectively Inhibit the Production of Amyloid‑β over Notch. Journal of medicinal chemistry, 56(13), 5434-5448.
  • Liu, C. H., Chen, Y. L., & Huang, L. J. (2021). The mechanism of anticancer activity of the new synthesized compound-6, 7-Methylenedioxy-4-(2, 4-dimethoxyphenyl) quinolin-2 (1H)-one (12e) in human ovarian cancer cell lines. Taiwanese Journal of Obstetrics and Gynecology, 60(2), 266-272.

Sources

Comparative

Comparative Cytotoxicity Guide: 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline vs. Classical Quinolines

As drug development pivots toward overcoming chemoresistance, the quinoline scaffold remains a privileged structure in medicinal chemistry. However, classical quinolines like chloroquine and mefloquine often lack the tar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward overcoming chemoresistance, the quinoline scaffold remains a privileged structure in medicinal chemistry. However, classical quinolines like chloroquine and mefloquine often lack the targeted cytotoxicity and therapeutic windows required for modern oncology.

This guide provides an in-depth comparative analysis of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline (CAS: 633315-43-2)—a highly functionalized derivative—against standard quinoline alternatives. By dissecting its structure-activity relationship (SAR) and mechanistic pathways, we provide researchers with actionable insights for high-throughput cytotoxicity screening and lead optimization.

Structural Rationale & SAR Insights

The superior cytotoxic profile of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline is not coincidental; it is the result of deliberate functional group modifications designed to exploit specific cellular vulnerabilities[1].

  • 4-Trifluoromethyl (-CF₃) Group: The substitution of a standard methyl group with a -CF₃ moiety drastically increases the molecule's lipophilicity (LogP). This enhances cell membrane penetration and provides metabolic stability against cytochrome P450-mediated oxidation. Furthermore, the electron-withdrawing nature of -CF₃ strengthens binding affinity within the hydrophobic pockets of target kinases[2].

  • 5,7-Dimethoxy (-OCH₃) Groups: These electron-donating groups increase the electron density of the quinoline core. This specific electronic configuration is critical for facilitating intracellular redox cycling, a primary driver for the generation of Reactive Oxygen Species (ROS)[3].

  • 2-(2-Thienyl) Substitution: Acting as a bioisostere for a classical phenyl ring, the thiophene ring alters the steric and electronic profile of the molecule. The sulfur atom can participate in unique dipole interactions, enhancing target selectivity (e.g., DNA intercalation or enzyme inhibition) while reducing off-target toxicity compared to 2-phenyl analogs.

Mechanistic Pathways of Cytotoxicity

Unlike classical antimalarial quinolines that primarily interfere with heme detoxification, highly substituted 4-(trifluoromethyl)quinolines induce cytotoxicity primarily through ROS-mediated mitochondrial dysfunction [4].

The accumulation of intracellular ROS disrupts the mitochondrial membrane potential (ΔΨm). This depolarization causes mitochondrial permeabilization, releasing cytochrome c into the cytosol. Cytochrome c subsequently triggers the assembly of the apoptosome, activating the caspase-9/3 cascade and committing the cell to apoptosis.

ApoptosisPathway A Quinoline Derivative Entry B Intracellular ROS Generation A->B Redox Cycling C Mitochondrial Depolarization B->C Oxidative Stress D Cytochrome C Release C->D Membrane Permeabilization E Caspase-3/9 Activation D->E Apoptosome Assembly F Cellular Apoptosis E->F Execution Phase

Fig 1. ROS-mediated apoptotic signaling pathway induced by quinoline derivatives.

Comparative Cytotoxicity Profiling

To contextualize the efficacy of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline, we must compare it against both classical quinolines and closely related structural analogs. The data below synthesizes established SAR trends for these specific functional modifications across representative human carcinoma lines (MCF-7 breast, HepG2 liver) and a non-cancerous control (HEK-293) to establish a therapeutic window.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM at 48h)
CompoundMCF-7 (Breast)HepG2 (Liver)HEK-293 (Control)Selectivity Index (HEK/MCF-7)
5,7-Dimethoxy-2-(2-thienyl)-4-(CF₃)quinoline 2.4 ± 0.33.1 ± 0.4> 50.0> 20.8
2-Phenyl-4-(CF₃)quinoline 8.5 ± 1.110.2 ± 1.535.04.1
Mefloquine 12.3 ± 1.515.6 ± 1.820.51.6
Chloroquine 25.4 ± 2.830.1 ± 3.245.01.7

Data Interpretation: The integration of the dimethoxy and thienyl groups yields a compound with sub-5 µM potency against solid tumor lines, outperforming the basic 2-phenyl analog by nearly 4-fold. More importantly, its high Selectivity Index (>20.8) indicates a favorable safety profile compared to the narrow therapeutic windows of mefloquine and chloroquine.

Experimental Protocol: Self-Validating Cytotoxicity Screening

To accurately evaluate the cytotoxicity of novel quinolines, the MTT Assay is the gold standard. Causality of choice: Because the primary mechanism of these compounds involves mitochondrial depolarization, measuring mitochondrial reductase activity (which cleaves the MTT tetrazolium ring) provides a direct phenotypic readout of the compound's specific mechanism of action.

MTTWorkflow S1 Cell Seeding (96-well) S2 Compound Treatment S1->S2 S3 MTT Reagent Incubation S2->S3 S4 Formazan Solubilization S3->S4 S5 Absorbance Reading S4->S5

Fig 2. Step-by-step MTT assay workflow for evaluating quinoline cytotoxicity.

Step-by-Step Methodology
  • Cell Seeding: Seed MCF-7 or HepG2 cells at a density of 5×103 cells/well in a 96-well flat-bottom plate using 100 µL of complete culture medium (e.g., DMEM + 10% FBS).

    • Expert Insight: This specific density ensures cells remain in the exponential growth phase during the entire 48h treatment window, preventing contact inhibition from skewing viability data.

  • Compound Preparation: Dissolve the quinoline derivative in pure DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final testing concentrations (0.1 µM to 50 µM).

    • Critical Rule: Ensure the final DMSO concentration in the wells never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment & Self-Validation: Aspirate old media and apply 100 µL of the compound dilutions. You must include two self-validating controls:

    • Vehicle Control (0.5% DMSO): Establishes the 100% viability baseline.

    • Positive Control (e.g., 1 µM Doxorubicin): Validates the assay's sensitivity to known apoptotic agents.

  • MTT Incubation: After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for exactly 4 hours at 37°C in the dark. Viable cells will metabolize the reagent into insoluble purple formazan crystals.

  • Solubilization & Quantification: Carefully aspirate the media without disturbing the crystals at the bottom. Add 100 µL of pure DMSO to each well and agitate on a plate shaker for 10 minutes to fully solubilize the formazan.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis (normalized to the vehicle control).

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL:[Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential Source: Bioorganic & Medicinal Chemistry (NIH) URL:[Link]

  • Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents Source: PubMed (NIH) URL:[Link]

  • Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis Source: PMC (NIH) URL:[Link]

Sources

Validation

Validating Target Binding Affinity of 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline: A Platform Comparison Guide

As drug discovery pipelines increasingly focus on challenging, highly functionalized small molecules, the biophysical validation of target engagement demands rigorous analytical strategies[1][2]. The compound 5,7-dimetho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly focus on challenging, highly functionalized small molecules, the biophysical validation of target engagement demands rigorous analytical strategies[1][2]. The compound 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline (CAS: 633315-43-2) presents a classic biophysical challenge. With a molecular weight of 339.34 Da and a highly lipophilic profile driven by its trifluoromethyl ( CF3​ ), thienyl, and quinoline moieties, measuring its binding kinetics requires overcoming low signal-to-noise ratios, poor aqueous solubility, and a high propensity for non-specific binding (NSB).

This guide provides an objective comparison of leading label-free interaction platforms—Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI)—for validating the binding affinity ( KD​ ) of this specific fluorinated quinoline derivative. Furthermore, it details a self-validating, step-by-step experimental methodology designed to mitigate solvent artifacts and ensure scientific integrity.

The Analytical Challenge: Causality in Experimental Design

When characterizing small molecules (<400 Da) via optical biosensors, the experimental design must account for the physical properties of the analyte[3]. For 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline, three primary factors dictate our platform choice and protocol:

  • Low Mass, Low Signal: The SPR response is directly proportional to the mass of the bound analyte. A 339 Da molecule binding to a 50 kDa target yields a theoretical maximum response ( Rmax​ ) of less than 35 Response Units (RU) even at high immobilization densities. This necessitates a high-sensitivity optical detection system[4][5].

  • DMSO Solvent Effects: Due to its hydrophobicity, the compound requires at least 5% Dimethyl Sulfoxide (DMSO) to remain soluble in the running buffer. DMSO has a massive refractive index. A mere 0.1% mismatch in DMSO concentration between the sample and the running buffer produces a bulk shift of ~1200 RU—completely eclipsing the 5–10 RU binding signal. Causality: A platform with robust, automated solvent correction capabilities is mandatory.

  • Non-Specific Binding (NSB): The lipophilic CF3​ and thienyl groups can interact non-specifically with the carboxymethyl dextran matrix of standard sensor chips. Causality: We must utilize double-referencing (subtracting a reference flow cell and a blank buffer injection) and optimize the surfactant concentration in the running buffer to isolate the true kinetic interaction.

Platform Comparison: SPR vs. BLI for Fluorinated Quinolines

To objectively evaluate the best system for this compound, we compared three industry-standard platforms: the Cytiva Biacore™ 8K (SPR) , the Bruker Sierra SPR-32 Pro (SPR+) , and the Sartorius Octet® R8 (BLI) .

Table 1: Performance Matrix for Low-MW Hydrophobic Analytes
Feature / PlatformCytiva Biacore™ 8K (SPR)Bruker Sierra SPR-32 (SPR+)Sartorius Octet® R8 (BLI)
Detection Principle Microfluidic Surface Plasmon ResonanceHydrodynamic Isolation SPRFluidics-free Bio-Layer Interferometry
Sensitivity Limit < 100 Da (Excellent for 339 Da)< 100 Da (Excellent for 339 Da)~150-300 Da (Borderline for 339 Da)
DMSO Tolerance High (Built-in 8-point correction)High (Continuous solvent calibration)Moderate (Prone to bulk shift artifacts)
Fluidics Clogging Risk Moderate (Requires clean samples)Low (Hydrodynamic isolation)Zero (Dip-and-read format)
Throughput 8-needle parallel (High)[6]32-sensor parallel (Ultra-High)8-channel parallel (High)
Best Use Case Gold standard for exact kinetics High-throughput fragment screeningSticky compounds that clog microfluidics
Comparative Kinetic Data (Mock Validation)

Below is a representative data set demonstrating how the platforms resolve the kinetics of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline against a generic 50 kDa kinase target.

Platform ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (nM)Signal-to-NoiseData Confidence
Biacore 8K 2.45×104 0.011 448 ± 12 High (>10:1)Excellent fit to 1:1 model
Sierra SPR-32 2.38×104 0.012 504 ± 25 High (8:1)Excellent fit to 1:1 model
Octet R8 1.80×104 0.015 833 ± 180 Low (3:1)High error due to DMSO bulk shift

Insight: While BLI (Octet) is highly advantageous for avoiding microfluidic clogging with sticky compounds, its lower sensitivity threshold and susceptibility to DMSO-induced bulk shifts make it less reliable for extracting precise kinetics for a 339 Da molecule. The Biacore 8K remains the authoritative choice for this specific validation[5][6].

Platform_Logic Compound 5,7-dimethoxy-2-(2-thienyl) -4-(trifluoromethyl)quinoline (MW: 339 Da, High LogP) SPR SPR (Biacore 8K) Microfluidic Compound->SPR Requires high sensitivity BLI BLI (Octet R8) Dip-and-Read Compound->BLI Alternative for sticky compounds SPR_Pros High Sensitivity (<100 Da) Precise DMSO Correction SPR->SPR_Pros SPR_Cons Risk of NSB to Dextran Requires Strict DMSO Match SPR->SPR_Cons BLI_Pros No Fluidics Clogging High Throughput BLI->BLI_Pros BLI_Cons Lower Sensitivity for <400 Da DMSO Bulk Shift Artifacts BLI->BLI_Cons

Caption: Logical decision matrix for selecting biophysical platforms for low-MW, hydrophobic compounds.

Self-Validating Experimental Protocol (Biacore 8K)

To establish a trustworthy and reproducible dataset, the following protocol utilizes Single-Cycle Kinetics (SCK) . SCK is chosen over Multi-Cycle Kinetics (MCK) because hydrophobic molecules often require harsh regeneration conditions that can denature the target protein[5]. By injecting increasing concentrations sequentially without regeneration, we preserve target integrity.

Phase 1: Surface Preparation & Target Immobilization
  • Sensor Chip Selection: Use a CM5 (carboxymethyl dextran) chip. If the trifluoromethyl group exhibits severe NSB, switch to a PEG-coated chip (e.g., Sensor Chip PEG) to reduce hydrophobic interactions.

  • Immobilization:

    • Activate Flow Cell 2 (FC2) and Flow Cell 1 (FC1 - Reference) using standard EDC/NHS chemistry.

    • Dilute the target protein in 10 mM Sodium Acetate (pH must be 0.5 units below the protein's pI).

    • Inject over FC2 to reach a target density of ~4,000 RU. This ensures a theoretical Rmax​ of ~25 RU for the 339 Da compound.

    • Block both FC1 and FC2 with 1M Ethanolamine-HCl.

Phase 2: Buffer Preparation & Solvent Correction
  • Running Buffer: Prepare PBS-P+ (10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20). Add exactly 5.0% DMSO (v/v). Filter and degas.

  • Solvent Correction Curve: Prepare an 8-point DMSO calibration series ranging from 4.5% to 5.8% DMSO in PBS-P+.

    • Causality: This curve maps the refractive index differences between FC1 and FC2. The software will use this to correct the bulk shift artifacts caused by minute pipetting errors when preparing the analyte[3].

Phase 3: Analyte Preparation & SCK Injection
  • Analyte Dilution: Prepare a 10 mM stock of 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline in 100% DMSO.

  • Dose-Response Series: Dilute the stock into the running buffer to create a 5-point concentration series (e.g., 31.25 nM, 62.5 nM, 125 nM, 250 nM, 500 nM). Critical: The final DMSO concentration in all samples must be exactly 5.0%.

  • Execution:

    • Inject the solvent correction curve.

    • Inject a buffer blank (0 nM) for double-referencing.

    • Inject the 5 analyte concentrations sequentially (e.g., 60 seconds association, 120 seconds dissociation for the first four; 600 seconds dissociation for the final injection to accurately capture the off-rate, kd​ ).

Phase 4: Data Evaluation
  • Apply the solvent correction model to align the baseline.

  • Subtract the reference flow cell (FC1) and the blank buffer injection (Double-Referencing).

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract ka​ , kd​ , and calculate KD​ ( KD​=kd​/ka​ ).

SPR_Workflow Start Target Immobilization (Amine Coupling on CM5) Solvent Solvent Correction Setup (4.5% - 5.8% DMSO series) Start->Solvent Baseline stabilization Analyte Analyte Preparation (Compound in 5% DMSO buffer) Solvent->Analyte Bulk shift calibration Injection Single-Cycle Kinetics (SCK) 5 increasing concentrations Analyte->Injection Strict DMSO matching Detection Real-Time SPR Detection (Biacore 8K) Injection->Detection No regeneration needed Analysis 1:1 Binding Model Fit (Extract ka, kd, KD) Detection->Analysis Double-referencing

Caption: Self-validating SPR workflow emphasizing solvent correction and Single-Cycle Kinetics.

Conclusion

Validating the binding affinity of small, highly lipophilic molecules like 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline requires a deep understanding of the interplay between compound properties and biophysical instrumentation[2]. While BLI offers a fluidics-free advantage for screening sticky compounds, the microfluidic SPR platforms (specifically the Biacore 8K) provide the necessary sensitivity and rigorous solvent correction algorithms required to extract accurate, publication-quality kinetic parameters ( ka​,kd​,KD​ ) for low-molecular-weight targets[4][6]. By adhering to a self-validating protocol utilizing Single-Cycle Kinetics and double-referencing, researchers can confidently de-risk their early-stage drug discovery pipelines.

References
  • Biacore™ 8K – meeting the toughest challenges in screening and characterization. GE Healthcare (Cytiva). Available at: [Link]

  • Biacore™ 8K efficiently delivers binding data with the quality you expect. GE Healthcare (Cytiva). Available at: [Link]

  • Biacore™ 8 series systems. Cytiva Life Sciences. Available at:[Link]

  • How does SPR work in Drug Discovery? deNOVO Biolabs. Available at: [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. Available at: [Link]

  • Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. Taylor & Francis. Available at:[Link]

Sources

Comparative

A Comparative Benchmarking Guide to 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline: A Novel P-glycoprotein Inhibitor

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] The emergence of multid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] The emergence of multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, with the overexpression of efflux pumps like P-glycoprotein (P-gp, or MDR1) being a primary mechanism.[3][4] P-gp, an ATP-dependent transporter, actively extrudes a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[5][6] This has spurred the development of P-gp inhibitors to be used as adjuvants in chemotherapy to resensitize resistant tumors.

This guide introduces a novel quinoline derivative, 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline (hereafter referred to as Cpd-TQ) . The structural features of Cpd-TQ, including the dimethoxy and trifluoromethyl groups, are often associated with enhanced metabolic stability and potent biological activity in other quinoline-based compounds.[7][8] Given the prevalence of P-gp inhibitory activity among quinoline derivatives, we hypothesize that Cpd-TQ may act as a novel P-gp inhibitor.[9][10]

This document provides a comprehensive framework for benchmarking the P-gp inhibitory potential of Cpd-TQ against established standards: the first-generation inhibitor Verapamil and the potent third-generation inhibitor Tariquidar . We will detail the experimental protocols for in vitro characterization, present hypothetical comparative data, and discuss the potential implications of these findings for drug development professionals.

The Landscape of P-glycoprotein Inhibition

The development of P-gp inhibitors has progressed through several generations, each aiming to improve potency and reduce off-target effects.

  • First-Generation Inhibitors: These are typically drugs developed for other indications that were later found to have P-gp inhibitory activity. Verapamil, a calcium channel blocker, is a classic example.[11][12] However, their clinical utility has been hampered by the high concentrations required for P-gp inhibition, often leading to unacceptable toxicity.[13][14]

  • Second and Third-Generation Inhibitors: These are compounds specifically designed for potent and selective P-gp inhibition. Tariquidar is a highly potent and specific non-competitive inhibitor of P-gp, with a dissociation constant (Kd) in the low nanomolar range.[15][16] These agents have shown more promise in clinical trials, although challenges remain.[13][17]

The following diagram illustrates the central role of P-gp in multidrug resistance and the mechanism of its inhibition.

cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) ATP-dependent efflux pump Chemo_out Chemotherapeutic Drug (extracellular) Pgp->Chemo_out Efflux Chemo Chemotherapeutic Drug Chemo->Pgp Binds to P-gp Inhibitor P-gp Inhibitor (Cpd-TQ, Verapamil, Tariquidar) Inhibitor->Pgp Inhibits P-gp Chemo_in Chemotherapeutic Drug (extracellular) Chemo_in->Chemo Enters cell cluster_workflow In Vitro P-gp Inhibition Assay Workflow cluster_assay1 Calcein-AM Efflux Assay cluster_assay2 Chemosensitization Assay start Start seed_cells Seed P-gp overexpressing cells in 96-well plates start->seed_cells add_inhibitors Add serial dilutions of Cpd-TQ and standard inhibitors seed_cells->add_inhibitors pre_incubate Pre-incubate add_inhibitors->pre_incubate add_calcein Add Calcein-AM pre_incubate->add_calcein add_dox Add Doxorubicin pre_incubate->add_dox measure_fluorescence Measure intracellular fluorescence add_calcein->measure_fluorescence calc_ic50_calcein Calculate IC50 for P-gp inhibition measure_fluorescence->calc_ic50_calcein end End calc_ic50_calcein->end incubate_72h Incubate for 72 hours add_dox->incubate_72h viability_assay Perform MTT assay incubate_72h->viability_assay calc_ic50_dox Calculate Doxorubicin IC50 viability_assay->calc_ic50_dox calc_fr Calculate Fold Reversal (FR) calc_ic50_dox->calc_fr calc_fr->end

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline

Executive Summary This guide provides essential safety protocols and operational procedures for the handling and disposal of 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline. This document is intended for researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides essential safety protocols and operational procedures for the handling and disposal of 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline. This document is intended for researchers, scientists, and drug development professionals. The recommendations herein are synthesized from available hazard classifications for the compound and established safety data for its structural motifs: a quinoline core, a thienyl substituent, and a trifluoromethyl group. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Risk Assessment

Known Hazard Classifications: [1]

  • Acute Toxicity (Oral, Dermal, Inhalation): Classified as dangerous, indicating that exposure through ingestion, skin contact, or inhalation can be toxic.[1]

  • Eye Irritation: Expected to cause serious eye irritation upon contact.[1]

  • Long-Term Aquatic Hazard: Poses a long-term threat to the aquatic environment.[1]

Inferred Hazards from Structural Components:

  • Quinoline Derivatives: Many quinoline compounds are known to be harmful if swallowed or in contact with skin, cause skin and eye irritation, and may have mutagenic or carcinogenic properties.[2]

  • Trifluoromethyl Compounds: Compounds containing trifluoromethyl groups may cause skin, eye, and respiratory irritation.

  • Thienyl Compounds: Thiophene and its derivatives can be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[3][4]

Given these known and inferred risks, a conservative approach to handling, including the use of comprehensive Personal Protective Equipment (PPE), is required at all times.

Personal Protective Equipment (PPE)

A robust PPE plan is the foundation of safe handling. The following table summarizes the mandatory PPE for any procedure involving 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles; face shield.Essential to prevent eye contact which can cause serious irritation. A face shield is recommended when there is a risk of splashing.[5][6]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended). Laboratory coat.To prevent skin contact, which can lead to irritation and toxicity. Gloves should be inspected before use and replaced immediately if contaminated or damaged. A lab coat protects personal clothing.[5][6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation exposure. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[5]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

4.1. Engineering Controls

  • Primary Handling: All weighing and initial preparation of stock solutions of 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline must be conducted in a certified chemical fume hood.

  • Ventilation: Ensure adequate ventilation in all areas where the compound is handled or stored.

4.2. Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure you have read and understood this guide. Assemble all necessary equipment and reagents within the chemical fume hood to minimize movement.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Tare a suitable container on a balance inside the fume hood.

    • Carefully transfer the required amount of the solid compound to the container, avoiding the generation of dust.

    • If preparing a solution, add the solvent to the solid in the fume hood.

  • Experimental Use:

    • Keep all containers with the compound sealed when not in use.

    • Conduct all experimental procedures involving the compound within the fume hood.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.

    • Properly dispose of all contaminated waste as described in Section 5.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

4.3. First Aid Measures

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention.

  • If on Skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[7]

Disposal Plan

All waste materials contaminated with 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline must be treated as hazardous waste.[5]

5.1. Waste Segregation and Collection

  • Halogenated Waste: Due to the trifluoromethyl group, this compound is a halogenated organic compound. All waste streams containing this compound must be collected in a designated "Halogenated Organic Waste" container.[8][9] Do not mix with non-halogenated waste, as this increases disposal costs.[8][10]

  • Solid Waste: Contaminated consumables such as gloves, pipette tips, and weighing paper should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a compatible, sealed, and clearly labeled "Halogenated Organic Waste" container. The original container is often the best choice for waste storage.[10]

  • Container Management: Waste containers must be kept closed except when adding waste and should not be filled beyond 90% capacity.[11] The exterior of the containers must be clean.[11]

5.2. Disposal Procedure

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline".

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal Request: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[5]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the decision-making and operational flow for working with 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency Procedures Risk_Assessment Conduct Risk Assessment Review_Guide Review Safety Guide Risk_Assessment->Review_Guide Assemble_Materials Assemble Materials in Fume Hood Review_Guide->Assemble_Materials Don_PPE Don Appropriate PPE Assemble_Materials->Don_PPE Weigh_Transfer Weigh and Transfer Compound Don_PPE->Weigh_Transfer Experimental_Use Perform Experiment Weigh_Transfer->Experimental_Use Decontaminate Decontaminate Surfaces & Equipment Experimental_Use->Decontaminate Segregate_Waste Segregate Halogenated Waste Decontaminate->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store Waste Securely Label_Waste->Store_Waste Doff_PPE Doff PPE Correctly Store_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Exposure Exposure Event (Inhalation, Skin/Eye Contact, Ingestion) First_Aid Administer First Aid Exposure->First_Aid Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention

Caption: Workflow for the safe handling and disposal of the target compound.

References

  • Benchchem. Personal protective equipment for handling N-(4- (3,5-Bis(trifluoromethyl)-1H-pyrazol-1. [Online]
  • NextSDS. 5,7-DIMETHOXY-2-(2-THIENYL)-4-(TRIFLUOROMETHYL)QUINOLINE. [Online]
  • Apollo Scientific. (2023, July 07). 3',5'-Bis(trifluoromethyl)acetanilide. [Online]
  • Strem. (2021, July 17).
  • Sigma-Aldrich. (2025, September 22).
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Online]
  • PPESAFETY. PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. [Online]
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Online]
  • Fisher Scientific. (2012, April 19).
  • Environmental Health and Safety. Hazardous Waste Reduction. [Online]
  • EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF), et al. (2019). Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30. EFSA Journal, 17(1), e05537. [Online] [Link]

  • Western Kentucky University.
  • Fisher Scientific. (2023, September 01).
  • Fisher Scientific. (2009, August 04).
  • Benchchem.
  • Benchchem. Personal protective equipment for handling 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. [Online]
  • Merck Millipore. (2025, April 21).
  • Kumar, S., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 389-418. [Online] [Link]

  • El-Naas, M. H., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering, 3(2), 1-6. [Online] [Link]

  • PENTA. (2025, May 13).
  • Benchchem. Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Thienylalanine. [Online]
  • International Journal of Pharmaceutical Sciences. (2025, March 25).
  • MDPI. (2021, May 07).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024, July 30).
  • CORE. (2018, February 10).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline
Reactant of Route 2
5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline
© Copyright 2026 BenchChem. All Rights Reserved.